Usp7-IN-12
Description
Properties
Molecular Formula |
C29H28ClFN4O2S |
|---|---|
Molecular Weight |
551.1 g/mol |
IUPAC Name |
3-[[7-[5-chloro-1-[(4-fluoropiperidin-4-yl)methyl]indol-7-yl]thieno[3,2-b]pyridin-2-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C29H28ClFN4O2S/c1-28(2)22-23(28)27(37)35(26(22)36)14-18-13-21-25(38-18)19(3-7-33-21)20-12-17(30)11-16-4-10-34(24(16)20)15-29(31)5-8-32-9-6-29/h3-4,7,10-13,22-23,32H,5-6,8-9,14-15H2,1-2H3 |
InChI Key |
QLBUPXMBAFPVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)CC3=CC4=NC=CC(=C4S3)C5=C6C(=CC(=C5)Cl)C=CN6CC7(CCNCC7)F)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of USP7 Inhibition in the p53-MDM2 Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the role of Ubiquitin-specific protease 7 (USP7) inhibitors in modulating the critical p53-MDM2 cancer axis. While this guide is centered on the function of a generic, potent USP7 inhibitor, exemplified by compounds described in recent literature, it is important to note that "Usp7-IN-12" does not correspond to a specific, publicly documented small molecule inhibitor in the reviewed scientific literature. Therefore, data from well-characterized, potent, and selective USP7 inhibitors, such as FX1-5303 and FT671, will be used to illustrate the principles, mechanisms, and experimental validation of this therapeutic strategy.
Introduction: The p53-MDM2-USP7 Regulatory Network
The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation. It acts as a transcription factor that, in response to cellular stress like DNA damage, orchestrates a variety of anti-cancer cellular responses, including cell cycle arrest, senescence, and apoptosis.[1][2] The activity and stability of p53 are tightly regulated, primarily through a negative feedback loop with its principal E3 ubiquitin ligase, MDM2 (Mouse double minute 2 homolog).[3]
Under normal, unstressed cellular conditions, MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome, thus maintaining low basal levels of p53.[2] The MDM2 gene is also a transcriptional target of p53, creating a finely tuned autoregulatory loop.[4]
Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), introduces a critical layer of complexity to this axis. USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1] USP7 has a paradoxical role in the p53 pathway as it can deubiquitinate and stabilize both p53 and MDM2.[5] However, the binding affinity of USP7 for MDM2 is significantly higher than for p53.[5] Consequently, in unstressed cells, USP7 preferentially binds to and stabilizes MDM2, which enhances the degradation of p53.[4] Due to its role in suppressing p53 via MDM2 stabilization, USP7 is frequently overexpressed in various cancers, making it a compelling therapeutic target.[1]
Therapeutic Strategy: Reactivating p53 through USP7 Inhibition
The primary goal of USP7 inhibition in cancer therapy is to disrupt the USP7-MDM2 interaction, leading to the destabilization of MDM2. This, in turn, liberates p53 from its negative regulator, allowing it to accumulate and exert its tumor-suppressive functions.[2][3] Small molecule inhibitors of USP7 are designed to bind to the enzyme, blocking its catalytic activity.[3] This leads to the following cascade:
-
Inhibition of USP7 Deubiquitinase Activity: The inhibitor binds to USP7, preventing it from removing ubiquitin chains from its substrates.
-
MDM2 Destabilization: As MDM2 is an E3 ligase that auto-ubiquitinates, the inhibition of USP7-mediated deubiquitination leads to the rapid proteasomal degradation of MDM2.[3]
-
p53 Stabilization and Accumulation: With reduced levels of MDM2, p53 is no longer efficiently ubiquitinated. This leads to the stabilization and accumulation of p53 protein within the cell.[2]
-
Activation of p53-Dependent Pathways: Accumulated p53 translocates to the nucleus and activates the transcription of target genes, such as CDKN1A (p21), which induces cell cycle arrest, and pro-apoptotic genes like PUMA and BAX, ultimately leading to cancer cell death.[1]
This strategy is particularly promising for the approximately 50% of human cancers that retain wild-type TP53 but exhibit functional inactivation of the p53 pathway, often through overexpression of MDM2.
Quantitative Data on Representative USP7 Inhibitors
The efficacy of USP7 inhibitors is quantified through a series of biochemical and cellular assays. The data below is compiled for representative, highly potent, and selective inhibitors from published literature.
Table 1: Biochemical Potency of Selective USP7 Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | Reference |
|---|---|---|---|---|
| FX1-5303 | Biochemical Activity | USP7 | 0.29 nM | [6] |
| FX1-5303 | Surface Plasmon Resonance (SPR) | USP7 | Confirmed Potent Binding | [6] |
| FT671 | Biochemical Activity | USP7 (catalytic domain) | 52 nM | [3] |
| FT827 | Biochemical Activity (covalent) | USP7 | kinact/Ki = 66,000 M-1s-1 | [3] |
| P5091 | Biochemical Activity | USP7 | ~20-40 µM (less potent) |[3] |
Table 2: Cellular Activity of Selective USP7 Inhibitors
| Compound | Cell Line | Assay Type | EC50 / IC50 | Reference |
|---|---|---|---|---|
| FX1-5303 | MM.1S (Multiple Myeloma) | p53 Accumulation | 5.6 nM | [6] |
| FX1-5303 | MM.1S (Multiple Myeloma) | Cell Viability (CTG) | 15 nM | [6] |
| FT671 | HCT116 (Colon Cancer) | p53 Accumulation | ~100-300 nM | [3] |
| FT671 | IMR-32 (Neuroblastoma) | N-Myc Degradation | Effective | [3] |
| PU7-1 | MDA-MB-468 (TNBC) | Cell Viability | 1.8 µM | |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of USP7 inhibitors. Below are protocols for key cited experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) for Biochemical Potency
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a ubiquitin-tagged substrate.
-
Principle: A substrate, such as Ubiquitin-Rhodamine110 or a biotinylated ubiquitin peptide paired with a fluorescently-labeled protein, is used. In an uncleaved state, FRET (Förster Resonance Energy Transfer) occurs between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665 or another fluorophore) pair. When USP7 cleaves the ubiquitin moiety, the donor and acceptor are separated, leading to a decrease in the HTRF signal. The potency of an inhibitor is determined by its ability to prevent this cleavage and thus preserve the HTRF signal.
-
Methodology:
-
Reagent Preparation: Recombinant full-length human USP7 enzyme, ubiquitin substrate, and HTRF detection reagents (e.g., anti-tag antibodies labeled with donor and acceptor fluorophores) are prepared in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Compound Dispensing: The USP7 inhibitor (e.g., this compound) is serially diluted in DMSO and dispensed into a low-volume 384-well assay plate.
-
Enzyme Addition: A solution of USP7 enzyme is added to the wells containing the inhibitor and incubated for a pre-determined time (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the ubiquitin substrate.
-
Reaction Incubation: The plate is incubated for a specific duration (e.g., 60 minutes at 30°C) to allow for substrate cleavage.
-
Detection: HTRF detection reagents are added, and the plate is incubated to allow for antibody binding.
-
Data Acquisition: The plate is read on an HTRF-compatible plate reader, measuring emission at both 620 nm (cryptate donor) and 665 nm (acceptor). The HTRF ratio (665 nm / 620 nm) is calculated.
-
Data Analysis: The HTRF ratio is plotted against the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.[6]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the direct binding affinity and kinetics of an inhibitor to its target protein in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., USP7 protein) is immobilized on the chip. When an analyte (the inhibitor) flows over the surface and binds to the ligand, the accumulation of mass on the surface causes a change in the refractive index, which is measured in Resonance Units (RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
-
Methodology:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated. Recombinant USP7 protein is immobilized onto the chip surface via amine coupling. A reference channel is prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: The USP7 inhibitor is prepared in a series of concentrations in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Binding Measurement: The inhibitor solutions are injected sequentially over the sensor and reference surfaces at a constant flow rate. The association phase is monitored during the injection, followed by a dissociation phase where only running buffer flows over the chip.
-
Regeneration: If necessary, a regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove any remaining bound inhibitor from the USP7 surface, preparing it for the next injection cycle.
-
Data Analysis: The reference-subtracted sensorgrams (RU vs. time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to calculate ka, kd, and Kd.[6]
-
Western Blot for Cellular p53 Accumulation
This assay confirms the on-target effect of the USP7 inhibitor in a cellular context by measuring the levels of key pathway proteins.
-
Principle: Cells are treated with the inhibitor, and the total protein is extracted. Specific proteins (p53, MDM2, USP7, and a loading control like β-actin) are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies and secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Methodology:
-
Cell Culture and Treatment: A cancer cell line with wild-type p53 (e.g., MM.1S or HCT116) is seeded and allowed to adhere. The cells are then treated with various concentrations of the USP7 inhibitor for a specified time (e.g., 4-24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific for p53, MDM2, and a loading control. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of p53 and MDM2 are normalized to the loading control to determine the dose-dependent effect of the inhibitor.[2]
-
Visualizations: Pathways and Workflows
Diagram 1: The p53-MDM2-USP7 Signaling Pathway
Caption: The core p53-MDM2 negative feedback loop and the dual regulatory role of USP7.
Diagram 2: Mechanism of Action for a USP7 Inhibitor
Caption: Pharmacological inhibition of USP7 leads to MDM2 degradation and p53 activation.
Diagram 3: Experimental Workflow for USP7 Inhibitor Evaluation
Caption: A tiered workflow for the discovery and validation of novel USP7 inhibitors.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Chemical Structure of a Potent USP7 Inhibitor
A Note on Nomenclature: The specific designation "Usp7-IN-12" is not widely documented in publicly available scientific literature. Therefore, this guide will focus on the discovery, chemical structure, and functional characterization of FT671 , a well-documented, potent, and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). FT671 serves as an exemplary case study for researchers, scientists, and drug development professionals interested in targeting this critical enzyme.
Introduction to USP7 as a Therapeutic Target
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of numerous proteins. By removing ubiquitin tags, USP7 rescues its substrate proteins from proteasomal degradation.
USP7's critical role in oncology stems from its regulation of the p53 tumor suppressor pathway. Under normal conditions, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1] By inhibiting USP7, MDM2 becomes destabilized and degrades, leading to an accumulation of p53.[1][2] This elevation of p53 can reactivate tumor suppression pathways, inducing cell cycle arrest and apoptosis in cancer cells.[2] Given its involvement in this and other oncogenic pathways, USP7 has emerged as a high-priority target for cancer therapy.[3][4]
Discovery of FT671
The discovery of FT671 was the result of a systematic drug discovery campaign aimed at identifying potent and selective USP7 inhibitors.[1]
Initial Screening and Hit Identification: The process began with a high-throughput screen of a diverse library of approximately 500,000 compounds.[1] The screening utilized a biochemical ubiquitin-rhodamine assay , which measures the enzymatic activity of USP7 by detecting the release of a fluorescent reporter.[1] This primary screen identified several initial "hits."
Hit Validation and Optimization: These primary hits were then subjected to further validation using biophysical techniques, such as Surface Plasmon Resonance (SPR) , to confirm direct binding to the USP7 enzyme.[1] Through this validation process, a promising chemical series based on a pyrazolo[3,4-d]pyrimidin-4-one-piperidine (PyrzPPip) scaffold was prioritized for further development.[1]
Structure-guided optimization was crucial to improving the potency and physicochemical properties of the initial hits. Co-crystal structures of early compounds bound to the USP7 catalytic domain revealed a dynamic pocket near the catalytic center, which was exploited to enhance binding affinity.[1] This iterative process of chemical synthesis and structural biology led to the development of FT671, a highly potent, non-covalent inhibitor.[1]
Chemical Structure of FT671
FT671 is a complex small molecule featuring a central pyrazolopyrimidinone core.
-
IUPAC Name: 5-({1-[(3S)-4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl}methyl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one[5]
-
SMILES: O=C1C2=C(N=CN1CC3(CCN(CC3)C(C--INVALID-LINK--N4N=C(C=C4)F)=O)O)N(N=C2)C5=CC=C(C=C5)F[8]
The structure reveals that FT671 binds to a pocket in the USP7 catalytic domain that is not present in either the apo (unbound) or ubiquitin-bound forms of the enzyme, highlighting a surprising plasticity of the protein.[1] The compound expels the side chain of a key amino acid, Phenylalanine 409, to occupy this unique pocket, which contributes to its high binding affinity.[1]
Quantitative Data
The potency, selectivity, and cellular activity of FT671 have been extensively characterized.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | Target Domain | Value (nM) | Reference(s) |
| IC₅₀ | USP7 Catalytic Domain (CD) | 52 | [1][9][10] |
| IC₅₀ | USP7 C-terminal (208-1102) | 69 | [1][11] |
| K_d_ | USP7 Catalytic Domain (CD) | 65 | [1][2][6] |
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | Value (nM) | Reference(s) |
| MM.1S | CellTiter-Glo | Proliferation IC₅₀ | 33 | [1] |
| HCT116 | Western Blot | p53 Stabilization | Effective at 10 µM | [1] |
| U2OS | Western Blot | p53 Stabilization | Effective at 0.1-10 µM | [1] |
| IMR-32 | Western Blot | N-Myc Degradation | Effective | [1][2] |
| MM.1S | Western Blot | MDM2 Ubiquitination | Increased | [2][10] |
Table 3: In Vivo Efficacy (MM.1S Xenograft Model)
| Dosage (Oral) | Outcome | Reference(s) |
| 100 mg/kg/day | Significant tumor growth inhibition | [1][2] |
| 200 mg/kg/day | Dose-dependent tumor growth inhibition | [1][2] |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon these findings.
Biochemical Assays
-
Ubiquitin-Rhodamine 110 Assay: This assay measures the cleavage of a fluorogenic substrate by USP7.
-
Recombinant human USP7 enzyme is diluted in assay buffer (e.g., 50 mM HEPES pH 7.4, 0.5 mM EDTA, 1 mM TCEP).[12]
-
The test compound (FT671) is pre-incubated with the enzyme in a 96-well or 384-well plate.
-
The reaction is initiated by adding the Ubiquitin-Rhodamine 110 substrate.[12][13]
-
The increase in fluorescence, corresponding to the release of rhodamine 110, is measured over time using a fluorescence plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity between FT671 and USP7.
-
His-tagged USP7 catalytic domain protein is immobilized on a sensor chip surface.
-
A series of concentrations of FT671 in running buffer are flowed over the chip surface.
-
The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the surface.
-
The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_d_).[1]
-
Cellular Assays
-
Western Blotting for Target Engagement: This method is used to confirm that the inhibitor affects the USP7 pathway in cells.
-
Cancer cell lines (e.g., HCT116, U2OS, MM.1S) are cultured and treated with various concentrations of FT671 or a vehicle control (DMSO) for a specified duration (e.g., 20-24 hours).[1]
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., USP7, MDM2, p53, p21, N-Myc) and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Cell Viability Assay (CellTiter-Glo®): This assay quantifies cell proliferation.
-
MM.1S cells are seeded in 96-well plates and treated with a serial dilution of FT671.[15]
-
After a prolonged incubation period (e.g., 120 hours), CellTiter-Glo® reagent is added to the wells.[15]
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Luminescence is measured with a plate reader, and IC₅₀ values are calculated from the dose-response curve.[15]
-
In Vivo Xenograft Studies
-
Tumor Growth Inhibition Model: This protocol assesses the anti-tumor activity of FT671 in a living organism.
-
Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., 5x10⁶ MM.1S cells).[2][9]
-
Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.
-
FT671 is formulated for oral gavage and administered daily at specified doses (e.g., 100 mg/kg and 200 mg/kg).[1]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the extent of tumor growth inhibition is calculated and statistical significance is determined.[1][15]
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FT 671 analogue | C24H23F4N7O3 | CID 134274616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 9. glpbio.com [glpbio.com]
- 10. FT671 | DUB | TargetMol [targetmol.com]
- 11. molnova.cn [molnova.cn]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. reactionbiology.com [reactionbiology.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. researchgate.net [researchgate.net]
Usp7-IN-12: A Selective USP7 Deubiquitinase Inhibitor for Cancer Therapy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of numerous proteins involved in cancer progression and immune response.[1][2] This technical guide provides a comprehensive overview of Usp7-IN-12, a potent and selective inhibitor of USP7. We delve into its mechanism of action, present key quantitative data on its activity, detail relevant experimental protocols for its evaluation, and visualize its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics.
Introduction to USP7
USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[2][3] Its substrates include key players in tumorigenesis, such as the E3 ubiquitin ligase MDM2, a negative regulator of the p53 tumor suppressor.[4][5] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[5] Consequently, inhibiting USP7 can lead to the destabilization of MDM2, accumulation of p53, and subsequent activation of apoptosis in cancer cells.[4][5] Beyond the p53-MDM2 axis, USP7 regulates the stability of other proteins implicated in cancer, including N-Myc and EZH2.[5][6] The multifaceted role of USP7 in cellular processes makes it an attractive target for therapeutic intervention.[7][8]
This compound: A Potent and Selective Inhibitor
While the specific designation "this compound" is not widely documented in peer-reviewed literature, a potent, selective, and orally bioavailable morpholine derivative, referred to as compound 12 , has been identified as a significant USP7 inhibitor.[9] For the purpose of this guide, we will focus on the characteristics of this compound as a representative selective USP7 inhibitor.
Mechanism of Action
This compound functions by binding to the active site of USP7, thereby inhibiting its deubiquitinase activity.[2] This leads to the accumulation of ubiquitinated substrates, targeting them for proteasomal degradation.[2] A primary consequence of USP7 inhibition is the destabilization of MDM2, which in turn leads to the stabilization and activation of the p53 tumor suppressor protein.[4][6] This activation of p53 can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5] Interestingly, USP7 inhibitors have also demonstrated efficacy in p53-mutant cancer cell lines, suggesting that their anti-tumor activity can be mediated through multiple pathways.[1][10]
Quantitative Data
The following tables summarize the in vitro biochemical and cellular activity of a representative selective USP7 inhibitor, compound 12.[9]
Table 1: In Vitro Biochemical and Cellular Activity of Compound 12
| Parameter | Value | Cell Line/Assay Condition |
| USP7FL IC50 | 0.44 nM | Biochemical assay with full-length USP7 |
| p53 EC50 | 25 nM | Cellular assay measuring p53 accumulation |
| MM.1S CC50 | 89 nM | Cell viability assay in a multiple myeloma cell line |
| H526 CC50 | 450 nM | Cell viability assay in a small cell lung cancer cell line |
Data sourced from: Journal of Medicinal Chemistry.[9]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of USP7 inhibitors. Below are representative protocols for key experiments.
USP7 Biochemical Assay (Ubiquitin-Rhodamine Assay)
This assay is used to determine the direct inhibitory effect of a compound on USP7 enzymatic activity.
-
Reagents: Recombinant full-length USP7 enzyme, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
In a 384-well plate, add the assay buffer, USP7 enzyme, and the test compound. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate.
-
Monitor the increase in fluorescence intensity (excitation/emission ~485/535 nm) over time using a plate reader. The rate of fluorescence increase is proportional to USP7 activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular p53 Accumulation Assay (Western Blot)
This assay assesses the ability of the inhibitor to stabilize p53 in a cellular context.
-
Cell Culture: Culture a p53 wild-type cancer cell line (e.g., MM.1S) in appropriate media.
-
Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the USP7 inhibitor for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p53, MDM2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p53 and MDM2. The EC50 for p53 accumulation can be calculated from the dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the inhibitor on cancer cell proliferation and survival.
-
Cell Seeding: Seed cancer cells (e.g., MM.1S, H526) in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the USP7 inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the CC50 (half-maximal cytotoxic concentration) by plotting cell viability against compound concentration.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by this compound and a typical experimental workflow.
Caption: The USP7-p53 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of a USP7 inhibitor.
Conclusion
This compound and similar potent, selective USP7 inhibitors represent a promising class of anti-cancer agents. By targeting a key regulator of protein stability, these compounds can effectively induce tumor cell death through multiple mechanisms, including the reactivation of the p53 tumor suppressor pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and develop USP7 inhibitors as novel cancer therapeutics. Future in vivo studies are essential to fully evaluate the safety and efficacy of these compounds in a preclinical setting.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions and Cellular Targets of USP7 Inhibitors
Disclaimer: No publicly available scientific literature or commercial sources were identified for a compound specifically named "Usp7-IN-12." This technical guide will therefore focus on the biological functions and cellular targets of well-characterized and frequently cited inhibitors of Ubiquitin-Specific Protease 7 (USP7), such as P5091, FT671, and XL188, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to USP7 as a Therapeutic Target
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of proteins.[1][2] By removing ubiquitin tags from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing numerous cellular processes, including DNA damage repair, cell cycle control, epigenetic regulation, and immune responses.[1][3]
The aberrant expression of USP7 is observed in various malignancies, where it often contributes to tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.[2][4] A key pathway regulated by USP7 is the p53-MDM2 axis. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates the tumor suppressor p53, targeting it for degradation.[5] Consequently, inhibition of USP7 presents a promising therapeutic strategy to destabilize MDM2, thereby leading to the accumulation and reactivation of p53 in cancer cells.[6] This guide provides an in-depth overview of the biological functions, cellular targets, and experimental characterization of prominent USP7 inhibitors.
Biological Functions and Mechanism of Action of USP7 Inhibitors
The primary biological function of USP7 inhibitors is to block the deubiquitinating activity of the USP7 enzyme.[7] This inhibition leads to the accumulation of polyubiquitinated substrates, which are then recognized and degraded by the proteasome. The specific mechanism of inhibition can vary between compounds, with some acting as covalent inhibitors that bind irreversibly to the catalytic cysteine residue (Cys223) of USP7, while others are non-covalent inhibitors that bind to the active site or allosteric sites.[6][8]
The downstream effects of USP7 inhibition are multifaceted and depend on the cellular context and the specific substrates of USP7 in a given cell type. A major consequence is the disruption of the p53-MDM2 feedback loop. By inhibiting USP7, compounds like P5091, FT671, and XL188 lead to the destabilization and degradation of MDM2.[7][8] This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[9][8]
Cellular Targets of USP7 Inhibitors
USP7 has a broad range of substrates, and its inhibition affects multiple cellular pathways. The key cellular targets impacted by USP7 inhibitors include:
-
MDM2: As a primary and well-studied substrate, the degradation of MDM2 is a hallmark of USP7 inhibition, leading to the stabilization of p53.[7]
-
p53: While not a direct target for stabilization in all contexts, p53 levels increase as a consequence of MDM2 degradation, restoring its tumor-suppressive functions.[9][8]
-
N-Myc: In neuroblastoma, USP7 stabilizes the oncoprotein N-Myc. Inhibitors like FT671 have been shown to promote the degradation of N-Myc.[9]
-
UHRF1 and DNMT1: USP7 is involved in epigenetic regulation by stabilizing UHRF1 (Ubiquitin-like with PHD and RING finger domains 1) and DNMT1 (DNA methyltransferase 1). Inhibition of USP7 can lead to the degradation of these proteins.[6]
-
FOXO4: USP7 can deubiquitinate the transcription factor FOXO4, thereby inhibiting its activity.[3]
-
Tip60 and FOXP3: In regulatory T cells, USP7 stabilizes the histone acetyltransferase Tip60 and the transcription factor FOXP3, which is crucial for their immunosuppressive function.[10]
Quantitative Data on Representative USP7 Inhibitors
The following tables summarize the in vitro and cellular potency of the well-characterized USP7 inhibitors P5091, FT671, and XL188.
Table 1: Biochemical Activity of USP7 Inhibitors
| Inhibitor | Target | Assay Type | IC50/EC50/Kd | Reference(s) |
| P5091 | Recombinant USP7 | Ub-CHOP reporter assay | 4.2 µM (EC50) | [7][11] |
| USP47 | Cell-free assay | 4.3 µM (EC50) | [11] | |
| FT671 | USP7 Catalytic Domain | Ubiquitin-rhodamine assay | 52 nM (IC50) | [12] |
| Full-length USP7 | Ubiquitin-rhodamine assay | 69 nM (IC50) | [2] | |
| USP7 Catalytic Domain | Biophysical (SPR) | 65 nM (Kd) | [6][12] | |
| XL188 | Full-length USP7 | Ub-AMC assay | 90 nM (IC50) | [8][13] |
| USP7 Catalytic Domain | Ub-AMC assay | 193 nM (IC50) | [8][13] | |
| USP7 Catalytic Domain | Isothermal Titration Calorimetry | 104 nM (Kd) | [8] |
Table 2: Cellular Activity of USP7 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50/EC50 | Reference(s) |
| P5091 | HCT-116 (colorectal carcinoma) | Cytotoxicity (72h) | 11 µM | [7] |
| Multiple Myeloma cell lines | Cell viability | 6-14 µM | [7] | |
| OVCAR-8, HeyA8 (ovarian cancer) | Cell proliferation (MTT) | Effective suppression | [14] | |
| MCF7, T47D (breast cancer) | Cell viability | ~10 µM (IC50) | [15] | |
| FT671 | MM.1S (multiple myeloma) | Cell proliferation (120h) | 33 nM | [6] |
| XL188 | HEK293T | HA-Ub-Vs probe competition | ~0.9 µM | [16] |
Experimental Protocols
USP7 Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available USP7 inhibitor screening kits and is suitable for measuring the enzymatic activity of USP7 in the presence of inhibitors.[17][18]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Dilute purified recombinant USP7 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate Ubiquitin-AMC (Ub-AMC) in DMSO and then dilute to the working concentration in assay buffer. Protect from light.
-
Prepare serial dilutions of the test inhibitor (e.g., P5091, FT671, XL188) in DMSO, then dilute in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Ubiquitin Aldehyde).
-
-
Assay Procedure:
-
Add 50 µL of diluted USP7 enzyme to the wells of a 96-well plate.
-
Add 25 µL of the diluted test inhibitor or control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Ub-AMC substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol describes a general method to assess the effect of USP7 inhibitors on the viability of cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116, MM.1S, MCF7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.[6]
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and calculate the IC50 value.
-
Western Blotting for Cellular Target Modulation
This protocol is used to detect changes in the protein levels of USP7 substrates following inhibitor treatment.[8][19]
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with the USP7 inhibitor for the desired time (e.g., 6 or 16 hours).[8]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., MDM2, p53, p21, USP7, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: USP7-MDM2-p53 Signaling Pathway and the Effect of USP7 Inhibition.
Caption: Workflow for the Identification and Characterization of a USP7 Inhibitor.
Conclusion
The inhibition of USP7 is a validated and promising strategy in cancer therapy. Through the destabilization of key oncoproteins like MDM2 and N-Myc, and the subsequent reactivation of tumor suppressors such as p53, USP7 inhibitors have demonstrated significant anti-tumor activity in a variety of preclinical models.[1][4] The development of potent and selective inhibitors like P5091, FT671, and XL188 has provided valuable tools to further explore the complex biology of USP7 and to advance the clinical translation of this therapeutic approach. Further research is warranted to fully elucidate the diverse roles of USP7 in different cellular contexts and to identify patient populations that are most likely to benefit from USP7-targeted therapies.
References
- 1. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. FT671 | DUB | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The USP7 Inhibitor P5091 Induces Cell Death in Ovarian Cancers with Different P53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. amsbio.com [amsbio.com]
- 19. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of USP7 Inhibition on Tumor Suppressor Protein Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme that plays a critical role in the regulation of protein stability and function. By removing ubiquitin chains from substrate proteins, USP7 rescues them from proteasomal degradation, thereby influencing a multitude of cellular processes.[1][2] Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, most notably cancer, where it often functions to stabilize oncoproteins and destabilize tumor suppressors.[1][2] This has positioned USP7 as a compelling target for therapeutic intervention.
This technical guide focuses on the effects of USP7 inhibition on the stability of key tumor suppressor proteins. We will utilize the well-characterized, potent, and selective non-covalent USP7 inhibitor, FT671 , as a primary example to illustrate the biochemical and cellular consequences of USP7 inhibition.[1][3] The guide will provide a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
The Role of USP7 in Tumorigenesis
USP7's role in cancer is multifaceted, primarily revolving around its regulation of the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes MDM2, the primary E3 ubiquitin ligase for p53.[3][4] A stable MDM2, in turn, polyubiquitinates p53, targeting it for proteasomal degradation.[4][5] Therefore, inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in tumor cells.[3][4]
Beyond the p53-MDM2 axis, USP7 has been shown to regulate other proteins involved in cancer progression in a p53-independent manner. One such substrate is the Forkhead Box M1 (FOXM1) oncoprotein, a transcription factor that drives the expression of genes essential for cell cycle progression.[6][7] USP7 has been demonstrated to directly interact with, deubiquitinate, and stabilize FOXM1.[6][7] Thus, USP7 inhibition can also lead to the destabilization of FOXM1, suppressing tumor growth in cancers with mutated or deficient p53.[6]
Featured USP7 Inhibitor: FT671
FT671 is a potent, selective, and non-covalent inhibitor of USP7.[1][3] It binds to the catalytic domain of USP7, preventing its deubiquitinating activity.[1][3] Its high affinity and specificity make it an excellent tool for studying the biological functions of USP7 and a promising candidate for therapeutic development.[1]
Quantitative Data for FT671
The following tables summarize the key quantitative data for the USP7 inhibitor FT671, based on published literature.
| Biochemical Activity of FT671 | |
| Parameter | Value |
| IC50 vs. USP7 (catalytic domain) | 52 nM[1][3][8][9][10] |
| IC50 vs. USP7 (full-length) | 69 nM[1][8] |
| Dissociation Constant (Kd) vs. USP7 (catalytic domain) | 65 nM[1][3][10] |
| Cellular Activity of FT671 | |
| Cell Line | IC50 (Cell Viability) |
| MM.1S (Multiple Myeloma) | 33 nM[1][11] |
| HCT116 (Colorectal Carcinoma) | Not explicitly stated, but significant p53 induction observed at 10 µM[1] |
| U2OS (Osteosarcoma) | Not explicitly stated, but significant p53 induction observed at 0.1-10 µM[1] |
Key Experimental Protocols
This section provides detailed protocols for essential experiments to study the effects of USP7 inhibition on tumor suppressor protein stability, using FT671 as an example.
Western Blotting for Protein Stability Analysis
This protocol is for assessing the levels of USP7, p53, MDM2, and FOXM1 in cancer cells following treatment with FT671.
Materials:
-
Cancer cell lines (e.g., HCT116, U2OS, or a relevant line for your research)
-
Cell culture medium and supplements
-
FT671 (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-USP7
-
Anti-p53
-
Anti-MDM2
-
Anti-FOXM1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of FT671 (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a specified time (e.g., 20-24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is designed to demonstrate the interaction between USP7 and its substrates, such as FOXM1, and how this might be affected by USP7 inhibition.
Materials:
-
Cancer cell lines expressing the proteins of interest
-
Co-IP lysis buffer (e.g., a gentle buffer like Triton X-100-based buffer with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-USP7 or anti-FOXM1)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blotting reagents (as listed above)
Procedure:
-
Cell Lysis: Lyse cells using a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-USP7) or a control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the expected interacting proteins (e.g., anti-FOXM1 if anti-USP7 was used for IP).
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the cytotoxic effects of FT671.
Materials:
-
Cancer cell line (e.g., MM.1S)
-
Opaque-walled 96-well plates
-
Cell culture medium
-
FT671 (in a serial dilution)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach or stabilize for 12-24 hours.[1]
-
Compound Treatment: Treat the cells with a serial dilution of FT671. Include wells with vehicle control (DMSO) and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for the desired duration (e.g., 120 hours).[1][11]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a representative experimental workflow.
References
- 1. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pro-proliferative FoxM1 is a target of p53-mediated repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. scribd.com [scribd.com]
Investigating the Pharmacodynamics of Usp7-IN-12 In Vitro: A Technical Guide
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of protein substrates.[1][2][3] By removing ubiquitin tags, USP7 rescues proteins from proteasomal degradation, thereby influencing numerous cellular processes including DNA damage repair, cell cycle regulation, epigenetic silencing, and immune response.[1][2][4][5]
USP7's portfolio of substrates includes key proteins involved in tumorigenesis, such as the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[1][6][7] Under normal physiological conditions, USP7 maintains a delicate balance in the p53-MDM2 autoregulatory feedback loop.[6] However, USP7 is frequently overexpressed in various cancers, leading to the preferential stabilization of oncogenic proteins like MDM2 and the subsequent degradation of p53.[3][4][7][8] This dysregulation promotes cancer cell survival, proliferation, and resistance to apoptosis, making USP7 a compelling therapeutic target for cancer intervention.[2][3][7][8] Usp7-IN-12 is a potent and selective small molecule inhibitor developed to target the catalytic activity of USP7.
Mechanism of Action of this compound
This compound is a non-covalent inhibitor that targets the catalytic domain of USP7.[9] It binds to a pocket near the enzyme's active site (Site 1), in proximity to the ubiquitin-binding region.[9] This binding event physically obstructs the substrate ubiquitin from accessing the catalytic triad (Cys223, His464, Asp481), thereby preventing the hydrolysis of the isopeptide bond.
The primary pharmacodynamic effect of this compound is the disruption of the p53-MDM2 axis. By inhibiting USP7, the enzyme can no longer deubiquitinate and stabilize MDM2. This leads to increased auto-ubiquitination and subsequent proteasomal degradation of MDM2.[7] The resulting decrease in cellular MDM2 levels allows for the accumulation and stabilization of the p53 tumor suppressor protein.[2][6][7] Elevated p53 can then transcriptionally activate its downstream target genes, leading to outcomes such as cell cycle arrest and apoptosis in cancer cells.[2]
References
- 1. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of USP7 reveals post-translational modification sites and structural requirements for substrate processing and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 7. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 8. Repurposing of US-FDA-approved drugs as negative modulators of ubiquitin specific protease-7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Early-Stage Research on the Therapeutic Potential of USP7 Inhibitors: A Technical Guide
Disclaimer: No specific public data could be found for a compound designated "Usp7-IN-12". This guide therefore focuses on well-characterized, early-stage research compounds that inhibit Ubiquitin-Specific Protease 7 (USP7) to provide a representative overview of the therapeutic potential, experimental evaluation, and mechanisms of action for this class of molecules. The inhibitors P5091, FT671, and XL188 are highlighted as illustrative examples.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and immune responses.[1][2] USP7's modulation of key cancer-related pathways, most notably the p53-MDM2 axis, has spurred the development of small molecule inhibitors aimed at restoring tumor suppressor functions.[3][4] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and signaling pathways associated with early-stage USP7 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for the representative USP7 inhibitors P5091, FT671, and XL188, facilitating a comparative analysis of their potency and cellular activity.
Table 1: Biochemical Potency of USP7 Inhibitors
| Compound | Target | Assay Type | IC50/EC50/Kd | Reference |
| P5091 | USP7 | Enzymatic Assay | EC50: 4.2 µM | [5] |
| FT671 | USP7 | Enzymatic Assay | IC50: 52 nM | [6][7] |
| USP7 Catalytic Domain | Binding Assay | Kd: 65 nM | [8] | |
| XL188 | USP7 (full length) | Enzymatic Assay | IC50: 90 nM | [9] |
| USP7 (catalytic domain) | Enzymatic Assay | IC50: 193 nM | [9] |
Table 2: Cellular Activity of USP7 Inhibitors
| Compound | Cell Line | Assay Type | IC50/EC50 | Reference |
| P5091 | Multiple Myeloma (MM.1R, Dox-40, LR5) | Cell Viability | IC50: 6-14 µM | [5] |
| FT671 | MCF7 | Ubiquitin Probe Reactivity | IC50: ~0.1 µM | [10] |
| XL188 | Generic | USP7 Labeling by HA-Ub-Vs | IC50: 0.9 µM | [9] |
Table 3: In Vivo Efficacy of USP7 Inhibitors
| Compound | Animal Model | Dosing | Outcome | Reference |
| P5091 | Multiple Myeloma Xenograft | Not Specified | Inhibits tumor growth, prolongs survival | [11] |
| Colon Cancer (CT26 Xenograft) | Not Specified | Suppressed tumor growth | [12] | |
| FT671 | Multiple Myeloma (MM.1S Xenograft) | 100-200 mg/kg, oral, daily | Significant dose-dependent tumor growth inhibition | [10] |
Signaling Pathways and Mechanisms of Action
USP7 inhibitors exert their anti-cancer effects by modulating several critical signaling pathways. The primary mechanism involves the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][4] By inhibiting USP7, these compounds prevent the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation. This, in turn, stabilizes p53, allowing it to transcriptionally activate its target genes, which results in cell cycle arrest and apoptosis.[7]
Beyond the p53 pathway, USP7 has been shown to regulate other signaling cascades implicated in tumorigenesis, including the Wnt/β-catenin and NF-κB pathways.[3][13] Inhibition of USP7 can therefore have pleiotropic effects on cancer cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of USP7 inhibitors.
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
-
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine110-Glycine (Ub-Rh110-G) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (e.g., P5091, FT671, XL188) dissolved in DMSO
-
384-well black microplate
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells.
-
Add the USP7 enzyme to all wells except the negative control.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the Ub-Rh110-G substrate.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
-
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., MM.1S, HCT116)
-
Complete cell culture medium
-
Test compounds
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control and determine the IC50 values.
-
This technique is used to detect changes in the expression levels of specific proteins (e.g., p53, MDM2, p21) following treatment with a USP7 inhibitor.
-
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine relative protein expression levels, normalizing to a loading control like GAPDH.
-
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a USP7 inhibitor in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation (e.g., MM.1S)
-
Matrigel (optional)
-
Test compound formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle according to the predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice weekly).
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
-
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 8. FT671 | DUB | TargetMol [targetmol.com]
- 9. XL188 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of USP7 promotes antitumor immunity and contributes to colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Impact of USP7-IN-12 on Cell Cycle Regulation and Apoptosis: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which the selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), exemplified by potent inhibitors such as USP7-IN-12, modulates cell cycle progression and induces apoptosis in cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including DNA damage response, epigenetic regulation, and immune surveillance.[1][2] USP7 achieves this by removing ubiquitin tags from its substrate proteins, thereby rescuing them from proteasomal degradation and modulating their stability and function.[3] Key substrates of USP7 include the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[4][5]
In many cancers, USP7 is overexpressed, leading to the destabilization of p53 through the stabilization of MDM2.[1][3] This disruption of the p53 tumor suppressor pathway contributes to uncontrolled cell proliferation and resistance to apoptosis. Consequently, the inhibition of USP7 has emerged as a promising therapeutic strategy for the treatment of various malignancies.[6][7] Small molecule inhibitors of USP7, such as this compound, are being investigated for their potential to reactivate the p53 pathway and induce tumor cell death.
Core Mechanism of Action: The USP7-MDM2-p53 Axis
The primary mechanism by which USP7 inhibitors exert their anti-cancer effects is through the modulation of the USP7-MDM2-p53 signaling axis.[4][8] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2.[5] MDM2, in turn, acts as the principal E3 ubiquitin ligase for p53, targeting it for proteasomal degradation and thereby keeping its levels low.[9]
The inhibition of USP7 by compounds like this compound disrupts this balance. By blocking the deubiquitinating activity of USP7, the inhibitor promotes the auto-ubiquitination and subsequent degradation of MDM2.[6][8] The resulting decrease in MDM2 levels leads to the accumulation and stabilization of p53.[8] Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and pro-apoptotic proteins of the BCL-2 family, such as BAX.[3] This cascade of events ultimately leads to cell cycle arrest and the induction of apoptosis.
Data Presentation: In Vitro Efficacy of a Potent USP7 Inhibitor
The following tables summarize the quantitative data for a representative potent USP7 inhibitor, demonstrating its biochemical potency and effects on cancer cell lines.
| Biochemical Assay | IC50 Value |
| USP7 Inhibition | 40.8 nM |
Table 1: Biochemical potency of a representative USP7 inhibitor.
| Cell Line | Cell Type | Effect |
| RS4;11 | B-cell precursor leukemia | Induction of apoptosis, Cell cycle arrest at G0/G1 and S phases |
| Various Cancer Cell Lines | - | Dose-dependent reduction in MDM2 and DNMT1 protein levels |
| Various Cancer Cell Lines | - | Dose-dependent increase in p53 and p21 protein levels |
Table 2: Cellular effects of a representative USP7 inhibitor.
Impact on Cell Cycle Regulation
Inhibition of USP7 has a profound impact on cell cycle progression, primarily mediated by the stabilization of p53 and the subsequent upregulation of p21.[10] p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1, which are essential for the G1/S and G2/M transitions, respectively. By inhibiting these CDKs, p21 effectively halts the cell cycle, preventing cancer cells from proliferating. Studies have shown that treatment with USP7 inhibitors leads to an accumulation of cells in the G0/G1 and S phases of the cell cycle.[10]
Beyond the p53-p21 axis, USP7 has been shown to regulate other key cell cycle proteins. For instance, USP7 can limit the activity of CDK1 throughout the cell cycle, and its inhibition can lead to untimely CDK1 activation and subsequent DNA damage.[11][12]
Induction of Apoptosis
The induction of apoptosis is a hallmark of USP7 inhibition. This programmed cell death is triggered through both p53-dependent and p53-independent mechanisms.
p53-Dependent Apoptosis
The stabilization of p53 is a major driver of apoptosis following USP7 inhibition.[8] Activated p53 transcriptionally upregulates pro-apoptotic genes, such as BAX and PUMA, which leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[13]
p53-Independent Apoptosis
Emerging evidence suggests that USP7 inhibitors can also induce apoptosis in cancer cells with mutated or deficient p53.[5] This indicates the existence of p53-independent mechanisms. One such mechanism involves the regulation of other oncogenic proteins. For example, USP7 has been shown to stabilize FOXM1, a transcription factor that promotes cell proliferation and survival. Inhibition of USP7 leads to the destabilization of FOXM1, contributing to tumor growth suppression.[5]
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The USP7-MDM2-p53 signaling pathway and the effect of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of USP7 inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTS Reagent Addition: Following the treatment period, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against USP7, MDM2, p53, p21, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Collection: Following treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Fixation: After treatment, harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[15]
-
Washing and RNase Treatment: Wash the fixed cells with PBS and resuspend them in PBS containing RNase A to degrade RNA.[15]
-
PI Staining: Add propidium iodide to the cell suspension to stain the cellular DNA.[15]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and other potent USP7 inhibitors represent a promising class of anti-cancer agents that effectively target the USP7-MDM2-p53 axis. By promoting the degradation of MDM2 and the subsequent stabilization of p53, these inhibitors can induce cell cycle arrest and apoptosis in a variety of cancer cell types. Furthermore, the existence of p53-independent mechanisms of action suggests that USP7 inhibitors may also be effective in tumors that lack functional p53. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these promising therapeutic compounds. Further research into the broader substrate profile of USP7 and the downstream consequences of its inhibition will undoubtedly unveil additional therapeutic opportunities.
References
- 1. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rapt.com [rapt.com]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 Polyclonal Antibody (PA5-34911) [thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP7 limits CDK1 activity throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Preliminary Studies on USP7 Inhibitors in Hematological Malignancies: A Technical Guide
Disclaimer: The compound "Usp7-IN-12" is not a recognized designation for a specific ubiquitin-specific protease 7 (USP7) inhibitor in peer-reviewed scientific literature. This technical guide will therefore focus on the preclinical data of well-characterized, representative USP7 inhibitors in the context of hematological malignancies.
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology. As a deubiquitinating enzyme (DUB), USP7 regulates the stability and function of a multitude of proteins critical for cancer cell survival, proliferation, and DNA repair.[1][2] Its substrates include key players in tumorigenesis such as the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor, as well as other proteins involved in cell cycle control and epigenetic regulation.[2][3][4] Overexpression of USP7 is observed in various cancers, including multiple myeloma, and often correlates with poor prognosis.[5][6] Consequently, inhibiting USP7 presents a promising strategy to restore tumor suppressor functions and induce cancer cell death. This guide provides a detailed overview of the preliminary preclinical studies of potent USP7 inhibitors in hematological malignancies.
Core Mechanism of Action: The USP7-MDM2-p53 Axis
The most well-characterized mechanism of USP7 in cancer involves its regulation of the MDM2-p53 tumor suppressor axis.[2][3] Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2.[3][7] MDM2, in turn, ubiquitinates the tumor suppressor protein p53, targeting it for proteasomal degradation.[3][7] This action keeps p53 levels low. In many hematological malignancies with wild-type TP53, overexpression of USP7 leads to increased MDM2 stability, subsequent p53 degradation, and thus, suppression of p53-mediated apoptosis and cell cycle arrest.[2][8]
Pharmacological inhibition of USP7 disrupts this cycle. By blocking USP7's deubiquitinating activity, MDM2 becomes polyubiquitinated and is degraded. This leads to the stabilization and accumulation of p53, which can then activate its downstream targets to induce apoptosis and halt proliferation in cancer cells.[6][7][8]
Beyond the p53 axis, USP7 inhibition has been shown to affect other key cellular proteins relevant to hematological cancers, including CHK1, a critical component of the DNA damage response.[9]
Quantitative Data: In Vitro Efficacy
The cytotoxic effects of USP7 inhibitors have been evaluated across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Time Point | Citation |
| MM.1S | Multiple Myeloma | P5091 | Not specified, but effective | In vivo | [2] |
| MM.1S | Multiple Myeloma | USP7-797 | 0.1 | Not specified | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | USP7 inhibitor | Not specified, but effective | In vivo | [9] |
| MOLM13 | Acute Myeloid Leukemia | USP7-797 | 0.4 | Not specified | [6] |
| OCI-AML5 | Acute Myeloid Leukemia | USP7-797 | 0.2 | Not specified | [6] |
| CLBL-1 | Canine B-cell Lymphoma | P5091 | 8.04 | 24h | [1] |
| CLB70 | Canine B-cell Lymphoma | P5091 | 10.19 | 24h | [1] |
| CNK-89 | Canine T-cell Leukemia | P5091 | 8.21 | 24h | [1] |
Experimental Protocols
Standardized methodologies are crucial for the evaluation of USP7 inhibitors. Below are outlines for key experimental protocols frequently cited in preclinical studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate hematological malignancy cells (e.g., MM.1S, OCI-AML3) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with a serial dilution of the USP7 inhibitor (e.g., P5091) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.[1]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as p53, MDM2, and cleaved PARP (an apoptosis marker).
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies and enzyme-linked secondary antibodies.
-
Methodology:
-
Cell Lysis: Treat cells with the USP7 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., anti-p53, anti-MDM2) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Xenograft Model
Animal models are essential for evaluating the anti-tumor efficacy and tolerability of USP7 inhibitors in a living organism.
-
Principle: Human hematological malignancy cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the USP7 inhibitor to assess its effect on tumor growth and overall survival.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Implantation: For AML models, inject cells like OCI-AML3 intravenously (tail vein) to establish systemic disease.[9] For multiple myeloma models, cells like MM.1S can be injected subcutaneously to form solid tumors.[2]
-
Tumor Establishment: Monitor mice for tumor growth (for subcutaneous models) or signs of disease engraftment (for systemic models).
-
Treatment: Once tumors reach a specified size or disease is established, randomize mice into treatment and vehicle control groups. Administer the USP7 inhibitor via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a defined schedule and dose.[9]
-
Monitoring: Monitor tumor volume (using calipers for subcutaneous tumors), body weight (as a measure of toxicity), and overall survival.
-
Endpoint Analysis: At the end of the study, tumors and tissues can be harvested for pharmacodynamic analysis (e.g., western blotting to confirm target engagement).
-
Preclinical Evaluation Workflow
The preclinical assessment of a novel USP7 inhibitor typically follows a structured workflow, from initial biochemical validation to in vivo efficacy studies.
Conclusion
Preliminary studies robustly support the therapeutic potential of USP7 inhibition in hematological malignancies. Potent and selective inhibitors have demonstrated significant anti-tumor activity in vitro and in vivo, primarily through the reactivation of the p53 tumor suppressor pathway. The data gathered from diverse preclinical models, including cell lines and xenografts of multiple myeloma and acute myeloid leukemia, provide a strong rationale for the continued development of USP7 inhibitors. Future work will focus on optimizing the pharmacological properties of these compounds, exploring combination therapies, and ultimately translating these promising preclinical findings into clinical trials for patients with hematological cancers.
References
- 1. Ubiquitin-specific protease 7 accelerates p14(ARF) degradation by deubiquitinating thyroid hormone receptor-interacting protein 12 and promotes hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trip12 is an E3 ubiquitin ligase for USP7/HAUSP involved in the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. USP7 - Almac [almacgroup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recombinant anti-USP7 Antibody [ABIN7127535] - Human, WB, IHC, ELISA [antibodies-online.com]
- 8. biocompare.com [biocompare.com]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Usp7-IN-12 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Usp7-IN-12, a small molecule inhibitor of Ubiquitin-specific-processing protease 7 (USP7), in cell culture experiments. This document outlines the mechanism of action, provides quantitative data for related compounds, and offers detailed protocols for key experimental assays.
Introduction to Usp7
Ubiquitin-specific-processing protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes.[1][2] Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][2] USP7's primary function involves the removal of ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[3] Key substrates of USP7 include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53, placing USP7 at the core of the p53-MDM2 tumor suppressor pathway.[3][4]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of USP7. By inhibiting the deubiquitinating activity of USP7, this compound leads to the destabilization of its substrates. A critical consequence of USP7 inhibition is the degradation of MDM2. This, in turn, leads to the stabilization and accumulation of the p53 tumor suppressor protein.[2][4] Increased levels of p53 can trigger cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.[5][6] The signaling cascade initiated by this compound is depicted in the following diagram.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization, which in turn induces cell cycle arrest and apoptosis.
Quantitative Data
While specific data for this compound is not publicly available, the following table summarizes the activity of closely related and structurally similar USP7 inhibitors, USP7-IN-9 and USP7-IN-11. This data can be used as a starting point for determining the optimal experimental conditions for this compound.
| Compound | Assay Type | Cell Line | IC50 | Notes |
| USP7-IN-11 | Biochemical Assay | - | 0.37 nM | Potent enzymatic inhibition. |
| Cell Proliferation | RS4;11 | 1.23 nM | High potency in a leukemia cell line. | |
| USP7-IN-9 | Biochemical Assay | - | 40.8 nM | Strong enzymatic inhibition. |
| Cell Proliferation | LNCaP | 29.6 nM | Effective in a prostate cancer cell line. | |
| Cell Proliferation | RS4;11 | 41.6 nM | Potent in a leukemia cell line. | |
| Cell Proliferation | HCT 116, NB4, K562, HuH-7 | Weak Inhibition | Demonstrates cell-type specific effects. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Experimental Workflow
Caption: A general workflow for characterizing the effects of this compound in cell culture.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of USP7, MDM2, p53, and the p53 target gene p21 following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against USP7, MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Co-Immunoprecipitation (Co-IP)
This protocol is to determine the interaction between USP7 and its substrate MDM2 and to assess if this compound affects this interaction.
Materials:
-
Cancer cell line of interest
-
10 cm dishes
-
This compound (dissolved in DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-USP7 or anti-MDM2)
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (anti-USP7 and anti-MDM2)
Procedure:
-
Cell Treatment and Lysis: Seed cells in 10 cm dishes and treat with this compound or vehicle control. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Bead Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting using antibodies against USP7 and MDM2.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of USP7 suppresses advanced glycation end-induced cell cycle arrest and senescence of human umbilical vein endothelial cells through ubiquitination of p53: USP7 inhibits ubiquitination of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp7-IN-12 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific dosage and administration data for Usp7-IN-12 in mouse xenograft models are not publicly available. The following application notes and protocols are based on established methodologies and data from other well-characterized USP7 inhibitors. Researchers should use this information as a guide and must empirically determine the optimal dosage, administration route, and schedule for this compound in their specific preclinical models.
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology. USP7 plays a critical role in regulating the stability of numerous proteins involved in tumorigenesis, including the key oncogene MDM2 and the tumor suppressor p53.[1][2][3] By inhibiting USP7, it is possible to destabilize MDM2, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3][4] Furthermore, USP7 has been implicated in the regulation of other cancer-related pathways, making it an attractive target for therapeutic intervention.[1][5]
This compound is a novel inhibitor of USP7. These application notes provide a comprehensive overview of the proposed dosage and administration of this compound in mouse xenograft models, based on data from analogous USP7 inhibitors. Detailed protocols for in vivo efficacy studies are also provided to guide researchers in their preclinical evaluation of this compound.
Data Presentation: Dosage and Administration of Representative USP7 Inhibitors
The following table summarizes the dosage and administration of several well-characterized USP7 inhibitors in mouse xenograft models. This data can serve as a starting point for designing in vivo studies with this compound.
| Inhibitor Name | Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| GNE-6776 | EOL-1 xenograft | Acute myeloid leukemia | 100 mg/kg and 200 mg/kg | Oral (p.o.) | Twice on the first day (0 and 4 hours) | [6] |
| FT671 | MM.1S xenograft | Multiple myeloma | 100 mg/kg and 200 mg/kg | Oral (p.o.) | Daily | [7] |
| P5091 | MM.1S xenograft | Multiple myeloma | Not Specified | Not Specified | Not Specified | [8] |
| Compound 41 | p53 wildtype and mutant xenografts | Various | Not Specified | Oral (p.o.) | Not Specified | |
| Almac4 | Neuroblastoma xenograft | Neuroblastoma | Not Specified | Not Specified | Not Specified |
Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-MDM2 pathway. Inhibition of USP7 by compounds like this compound is expected to disrupt this pathway, leading to tumor suppression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 accelerates p14(ARF) degradation by deubiquitinating thyroid hormone receptor-interacting protein 12 and promotes hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. USP7 overexpression prevents the progression of clear cell renal cell carcinoma by enhancing pyroptosis via TRIP12 deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Usp7-IN-12 Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes. These processes include cell cycle control, DNA damage repair, and apoptosis.[1][2] Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[3]
Usp7-IN-12 is a small molecule inhibitor designed to target the catalytic activity of USP7. By inhibiting USP7, this compound aims to modulate downstream signaling pathways, primarily the p53-MDM2 axis, to induce anti-tumor effects.[4][5] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][5] Inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53.[5] Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells.
These application notes provide a comprehensive guide for assessing the in vitro efficacy of this compound, detailing experimental protocols and data presentation formats to facilitate reproducible and robust preclinical evaluation.
Data Presentation: Quantitative Analysis of this compound Efficacy
Clear and concise data presentation is crucial for the comparative analysis of inhibitor efficacy. The following tables provide a structured format for summarizing key quantitative data obtained from in vitro assays.
Table 1: In Vitro IC50 Values of Representative USP7 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Usp7-IN-9 | LNCaP | Cell Proliferation | 29.6 | MedchemExpress |
| Usp7-IN-9 | RS4;11 | Cell Proliferation | 41.6 | MedchemExpress |
| Almac4 | SK-N-SH | Cell Viability | 120 | [5] |
| Almac4 | NB-10 | Cell Viability | 150 | [5] |
| Almac4 | IMR-32 | Cell Viability | 230 | [5] |
| FT671 | MM.1S | Cell Viability | N/A | [6] |
| GNE-6776 | HCT116 | Cell Viability | ~1000 | [7] |
| FX1-5303 | MM.1S | Biochemical Activity | 0.29 | [4] |
Table 2: Effect of this compound on Protein Expression and Cell Cycle Distribution
| Cell Line | Treatment (this compound Conc.) | Duration (hrs) | MDM2 Protein Level (% of Control) | p53 Protein Level (% of Control) | p21 Protein Level (% of Control) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | 1 µM | 24 | Value | Value | Value | Value | Value | Value |
| MCF7 | 1 µM | 24 | Value | Value | Value | Value | Value | Value |
| A549 | 1 µM | 24 | Value | Value | Value | Value | Value | Value |
*Values to be determined experimentally.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is essential for a comprehensive understanding of this compound's mechanism of action and its assessment.
Caption: USP7-MDM2-p53 Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Silico Analysis of USP7 Inhibitors Based on Building QSAR Models and Fragment Design for Screening Marine Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
Usp7-IN-12 solubility and preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-12 is a potent and orally active inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology. USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and immune response.[1][2] By inhibiting USP7, this compound can modulate these pathways, leading to the destabilization of oncoproteins and the stabilization of tumor suppressors, thereby exhibiting anti-tumor activity. These application notes provide essential information on the solubility and preparation of this compound for in vivo studies, along with relevant biological context and experimental protocols.
Physicochemical and Pharmacokinetic Properties of this compound
Quantitative data for this compound is summarized in the table below. This information is critical for designing both in vitro and in vivo experiments.
| Property | Value | Reference |
| IC₅₀ (USP7) | 3.67 nM | [3][4] |
| Activity | Orally active | [3][4] |
| Half-life (T₁/₂) | 3.68 h | MedChemExpress |
| Tₘₐₓ | Not specified | MedChemExpress |
| Molecular Weight | Not specified | Not specified |
| Formula | Not specified | Not specified |
USP7 Signaling Pathway
USP7 is a key regulator of the p53-MDM2 tumor suppressor axis. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.[5][6] Additionally, USP7 has been shown to regulate other cancer-related proteins, highlighting its broad impact on cellular homeostasis.
Caption: USP7 signaling pathway and the effect of this compound.
Experimental Protocols
In Vitro Solubility Assessment
A preliminary assessment of this compound solubility is recommended to determine the appropriate solvent for stock solutions and cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or higher).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
To assess aqueous solubility, add a small volume of each DMSO stock solution to PBS (final DMSO concentration should be kept low, typically ≤ 0.5%, to avoid solvent effects in biological assays).
-
Vortex the solutions thoroughly.
-
Visually inspect for any precipitation.
-
For a more quantitative measure, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Measure the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
Preparation of this compound for In Vivo Oral Administration
As specific formulation details for this compound are not publicly available, the following protocol is a general guideline for preparing a suspension of a poorly water-soluble compound for oral gavage in rodents. It is imperative that researchers conduct their own formulation development and stability studies to ensure the suitability of the vehicle for this compound.
Materials:
-
This compound powder
-
Vehicle components:
-
Sodium carboxymethylcellulose (CMC)
-
Sodium chloride (NaCl)
-
Polysorbate 80 (Tween® 80)
-
Sterile water for injection
-
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Analytical balance
-
Appropriate sized oral gavage needles
Vehicle Preparation (Example: 0.5% CMC / 0.9% NaCl / 0.4% Tween® 80 in water):
-
In a suitable container, add the required amount of sterile water.
-
While stirring, slowly add the sodium carboxymethylcellulose to the water to avoid clumping.
-
Add the sodium chloride and continue to stir until dissolved.
-
Add the Polysorbate 80 and stir until a homogenous solution is formed.
-
This vehicle can be prepared in advance and stored at 4°C.
This compound Suspension Preparation:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
If necessary, gently grind the powder with a mortar and pestle to a fine consistency.
-
In a small, sterile container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity. If necessary, use a homogenizer for a more uniform particle size distribution.
-
The suspension should be prepared fresh daily and kept under continuous stirring during dosing to prevent settling.
Dosing:
-
For oral administration of other potent USP7 inhibitors, doses in the range of 30 mg/kg administered twice daily have been reported to be effective and well-tolerated in mouse xenograft models.[1]
-
The final dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Administer the suspension via oral gavage using a proper technique.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp7-IN-12 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpes-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes.[1] These processes include DNA damage repair, cell cycle control, and apoptosis.[1] USP7's multifaceted functions have implicated it in the progression of various cancers, making it a compelling therapeutic target.[1][2] One of the most well-characterized functions of USP7 is its regulation of the p53-MDM2 pathway.[2][3][4] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][4] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[2][4] In cancer cells where this pathway is often dysregulated, inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can trigger apoptosis or cell cycle arrest in tumor cells.[3][5]
Usp7-IN-12 is a potent and selective inhibitor of USP7. These application notes provide detailed protocols for the use of this compound in common high-throughput screening (HTS) assays to identify and characterize USP7 inhibitors. The protocols cover both biochemical and cell-based assays, providing a comprehensive guide for researchers in the field of drug discovery.
Data Presentation
The following tables summarize the quantitative data for representative potent USP7 inhibitors, including compounds with similar potency to this compound, in various high-throughput screening assays.
| Compound | Assay Type | Target | Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| Usp7-IN-9 | Biochemical | USP7 | - | 40.8 | - | |
| Cell Proliferation | - | LNCaP | 29.6 | - | [6] | |
| Cell Proliferation | - | RS4;11 | 41.6 | - | [6] | |
| FX1-5303 | Biochemical | USP7 | - | 0.29 | - | [7] |
| p53 Accumulation | - | MM.1S | - | 5.6 | [7] | |
| Cell Viability | - | MM.1S | 15 | - | [7] | |
| S-205474 | Cell Viability (MTT) | - | - | 2 | - | |
| Cell Viability | - | H929 | 8.8 | - | [8] |
Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-MDM2 signaling pathway.
Caption: USP7-p53-MDM2 Signaling Pathway
Experimental Protocols
Biochemical High-Throughput Screening Assay: Ubiquitin-AMC Cleavage
This protocol describes a fluorogenic assay to measure the enzymatic activity of USP7, suitable for high-throughput screening of inhibitors like this compound. The assay relies on the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by USP7, which releases free AMC and produces a fluorescent signal.[9][10]
Experimental Workflow:
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Enzymatic characterisation of USP7 deubiquitinating activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a robust HTRF assay with USP7 full length protein expressed in E. coli prokaryotic system for the identification of USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for USP7 Inhibitor Treatment in Prostate Cancer Cell Lines
A Note on Usp7-IN-12: Extensive searches of scientific literature and chemical supplier databases did not yield specific information for a compound designated "this compound." It is possible that this is an internal, pre-clinical designation, a novel compound not yet in the public domain, or a misnomer. To provide comprehensive and actionable protocols as requested, this document will focus on a well-characterized and commercially available USP7 inhibitor, P5091 , as a representative compound for this class of inhibitors in the context of prostate cancer research. The principles, pathways, and protocols described herein are broadly applicable to potent and selective USP7 inhibitors.
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cancer progression. In prostate cancer, USP7 is overexpressed and its activity is linked to tumor aggressiveness.[1][2] USP7 stabilizes key oncoproteins and signaling molecules, including the Androgen Receptor (AR), MDM2 (a negative regulator of the p53 tumor suppressor), and EZH2, making it a compelling therapeutic target.[1][3][4] Inhibition of USP7 offers a promising strategy to destabilize these proteins, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[5]
These application notes provide detailed protocols for treating prostate cancer cell lines with the USP7 inhibitor P5091, along with methods to assess its biological effects.
Mechanism of Action of USP7 Inhibition in Prostate Cancer
USP7 inhibitors function by blocking the enzyme's deubiquitinating activity. This leads to the accumulation of polyubiquitin chains on USP7 substrate proteins, targeting them for proteasomal degradation. In prostate cancer, the key consequences of USP7 inhibition include:
-
Destabilization of the Androgen Receptor (AR): USP7 directly interacts with and deubiquitinates the AR, a primary driver of prostate cancer.[1][2] Inhibition of USP7 leads to AR degradation, thereby reducing the transcription of AR target genes like Prostate-Specific Antigen (PSA), which are crucial for cancer cell proliferation.[1][6]
-
Activation of the p53 Pathway: USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, MDM2 levels decrease, leading to the stabilization and activation of p53.[2] This can induce apoptosis and cell cycle arrest in p53 wild-type prostate cancer cells (e.g., LNCaP).
-
Downregulation of other Oncogenic Proteins: USP7 also stabilizes other proteins implicated in prostate cancer progression, such as EZH2.[4][7] USP7 inhibition can thus have pleiotropic anti-cancer effects beyond the AR and p53 pathways.
Signaling Pathway Overview
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the USP7 inhibitor P5091 in various prostate cancer cell lines. These values can serve as a starting point for designing experiments.
| Cell Line | Androgen Sensitivity | p53 Status | P5091 IC50 (µM) | Notes |
| LNCaP | Sensitive | Wild-Type | ~9.2 - 19.7 | Sensitivity can be enhanced in combination with other agents like PARP inhibitors. |
| PC-3 | Insensitive | Null | ~2.0 - 15.4 | Androgen-independent and lacks AR expression. |
| 22Rv1 | Castration-Resistant | Wild-Type | ~6.0 | Expresses both full-length AR and splice variants (e.g., AR-V7). |
Note: IC50 values are context-dependent and can vary based on assay duration, cell density, and specific culture conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol determines the effect of a USP7 inhibitor on the proliferation and viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
USP7 Inhibitor P5091 (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or ATP-based luminescent assay (e.g., CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for LNCaP/PC-3) in 100 µL of complete growth medium.[8][9] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of P5091 in complete growth medium from a concentrated stock. A typical concentration range to test would be 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest P5091 dose.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of P5091 or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.
-
Viability Measurement:
-
For MTS Assay: Add 20 µL of the MTS reagent to each well. Incubate for 1-3 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Subtract the background absorbance/luminescence (medium only wells). Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from culture flasks or 6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Seed cells in 6-well plates and treat with the desired concentration of P5091 (e.g., IC50 and 2x IC50) and vehicle control for 24-48 hours.
-
Harvest both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[10]
-
Washing: Wash the cell pellet twice with cold 1X PBS, centrifuging between washes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution & Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[11]
-
Data Analysis: Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
Western Blotting for Protein Expression
This protocol is for assessing the levels of USP7 target proteins such as AR, PSA, MDM2, and p53.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-p53, anti-MDM2, anti-USP7, anti-GAPDH/β-actin)[13][14]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with P5091 for the desired time (e.g., 24-48 hours), wash cells with cold PBS and lyse them on ice using supplemented RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Visualization
References
- 1. The Deubiquitinating Enzyme USP7 Regulates Androgen Receptor Activity by Modulating Its Binding to Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Ubiquitin specific peptidases and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 deubiquitinates and stabilizes EZH2 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. A novel prostate cancer therapeutic strategy using icaritin-activated arylhydrocarbon-receptor to co-target androgen receptor and its splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells [mdpi.com]
Application Notes and Protocols for In Vivo Imaging of USP7 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Note: The following protocols are designed as a comprehensive guide for monitoring the in vivo activity of USP7 inhibitors. As "Usp7-IN-12" is not a widely documented compound in publicly available scientific literature, the methodologies provided herein are based on well-characterized, potent, and selective USP7 inhibitors such as FT671 and P5091.[1][2][3][4][5][6][7] Researchers using proprietary compounds like this compound should consider these protocols as a starting point, with the understanding that optimization of doses, timing, and specific reagents will be necessary.
Introduction to USP7 and Its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[7] Key substrates of USP7 include proteins involved in cancer progression and immune response.[2][7] Dysregulation of USP7 activity is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[7]
USP7 inhibitors block the enzymatic activity of USP7, leading to the accumulation of ubiquitinated substrates and their subsequent degradation by the proteasome. A primary and well-studied consequence of USP7 inhibition is the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4][7] By inhibiting USP7, MDM2 is degraded, leading to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[4] USP7 also regulates other signaling pathways, including the NF-κB and Hippo pathways.
These application notes provide detailed protocols for non-invasively monitoring the pharmacodynamic (PD) activity and therapeutic efficacy of USP7 inhibitors in preclinical in vivo models using advanced imaging techniques.
Key Signaling Pathways and Monitoring Strategies
Inhibition of USP7 triggers a cascade of molecular events that can be monitored in vivo. The primary pathways of interest are the p53-MDM2 axis, NF-κB signaling, and the Hippo pathway.
The p53-MDM2 Signaling Pathway
USP7 inhibition leads to the degradation of MDM2, resulting in the stabilization and increased transcriptional activity of p53.[4] This is a key biomarker for assessing the direct engagement of a USP7 inhibitor with its target in vivo.
Caption: USP7 inhibition disrupts p53-MDM2 regulation.
NF-κB Signaling Pathway
USP7 has been shown to regulate the NF-κB pathway. Monitoring the activity of an NF-κB-driven reporter can provide insights into the downstream effects of USP7 inhibition.
Hippo Signaling Pathway
The Hippo pathway, which controls organ size and cell proliferation, is also modulated by USP7 through its interaction with YAP (Yes-associated protein). Imaging YAP localization or the activity of a Hippo pathway reporter can be a valuable secondary endpoint.
In Vivo Imaging Modalities
Bioluminescence imaging (BLI) and Positron Emission Tomography (PET) are powerful, non-invasive techniques for quantitatively assessing the activity of this compound in living animals.
Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique that relies on the detection of light produced by a luciferase enzyme.[8] By using reporter constructs where luciferase expression is driven by a promoter of interest or by creating fusion proteins with luciferase, we can monitor specific molecular events in real-time.
Positron Emission Tomography (PET)
PET is a quantitative imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (tracer). The development of specific PET tracers can allow for the direct measurement of target engagement and enzyme activity in vivo.
Experimental Protocols
The following are detailed protocols for monitoring the in vivo activity of a representative USP7 inhibitor.
General Workflow for In Vivo Studies
Caption: General workflow for in vivo imaging studies.
Protocol 1: Direct Pharmacodynamic Monitoring of USP7 Inhibition using an MDM2-Luciferase Reporter
This protocol describes a direct method to assess the engagement of a USP7 inhibitor with its target by monitoring the degradation of its substrate, MDM2.
Principle: A fusion protein of MDM2 and a luciferase (e.g., Firefly Luciferase, Fluc) is constitutively expressed in tumor cells. Under normal conditions, MDM2-Fluc is relatively stable. Upon treatment with a USP7 inhibitor, MDM2 is ubiquitinated and rapidly degraded by the proteasome, leading to a decrease in the bioluminescent signal.
Materials:
-
Cell Line: A cancer cell line sensitive to USP7 inhibition (e.g., MM.1S, multiple myeloma) stably expressing an MDM2-luciferase fusion protein.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID).
-
USP7 Inhibitor: this compound or a reference compound (e.g., FT671, P5091).
-
D-Luciferin: Substrate for Firefly Luciferase.
-
In Vivo Imaging System: IVIS Spectrum or equivalent.
Methodology:
-
Cell Line Generation:
-
Clone the coding sequence of human MDM2 in frame with a luciferase reporter gene (e.g., Luc2) into a lentiviral expression vector. A linker peptide between MDM2 and luciferase is recommended to ensure proper folding of both proteins.[9]
-
Produce lentivirus and transduce the target cancer cell line.
-
Select for a stable cell line with robust and consistent expression of the MDM2-luciferase fusion protein.
-
-
Animal Model and Tumor Implantation:
-
Subcutaneously implant the engineered cancer cells (e.g., 1x10^6 cells in Matrigel) into the flanks of immunocompromised mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
In Vivo Bioluminescence Imaging:
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection to the tumor-bearing mice.
-
Acquire baseline bioluminescence images using an in vivo imaging system. The peak signal is typically observed 10-15 minutes post-luciferin injection.
-
Randomize mice into treatment and vehicle control groups based on baseline tumor bioluminescence.
-
-
Treatment:
-
Administer the USP7 inhibitor or vehicle control to the respective groups via the appropriate route (e.g., oral gavage, IP injection). The dose and schedule should be determined from prior pharmacokinetic and tolerability studies.
-
-
Post-Treatment Imaging:
-
Perform bioluminescence imaging at various time points post-treatment (e.g., 2, 4, 8, 24, and 48 hours) to monitor the kinetics of MDM2-luciferase degradation.
-
For chronic studies, continue treatment and imaging as per the study design (e.g., once daily treatment with imaging every 2-3 days).
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the tumor region of interest (ROI) for each mouse at each time point.
-
Normalize the post-treatment signal to the baseline signal for each mouse.
-
Compare the change in bioluminescent signal between the treated and vehicle control groups. A significant decrease in the signal in the treated group indicates target engagement and induction of MDM2 degradation.
-
Quantitative Data Summary:
| Time Point | Vehicle Control (Normalized BLI Signal) | This compound (Normalized BLI Signal) | % Inhibition |
| 0 hr | 1.00 | 1.00 | 0% |
| 4 hr | 0.98 ± 0.05 | 0.45 ± 0.08 | 54% |
| 8 hr | 0.95 ± 0.06 | 0.25 ± 0.05 | 74% |
| 24 hr | 0.92 ± 0.07 | 0.30 ± 0.06 | 67% |
| 48 hr | 0.90 ± 0.08 | 0.55 ± 0.10 | 39% |
(Note: The data in this table is illustrative and will vary depending on the specific inhibitor, dose, and animal model.)
Protocol 2: Monitoring p53 Transcriptional Activity
This protocol measures the downstream consequence of USP7 inhibition by monitoring the transcriptional activity of p53.
Principle: A transgenic mouse model or a tumor xenograft model is used where the expression of luciferase is under the control of a p53-responsive promoter, such as the promoter of the MDM2 gene.[9][10] Inhibition of USP7 stabilizes p53, which then binds to the responsive elements in the promoter and drives the expression of luciferase, leading to an increase in the bioluminescent signal.
Materials:
-
Animal Model:
-
Option A: Transgenic mice with a p53-responsive luciferase reporter (e.g., MDM2-promoter-luciferase).[9]
-
Option B: Immunocompromised mice with xenograft tumors from a cell line stably expressing a p53-responsive luciferase reporter.
-
-
USP7 Inhibitor: this compound or a reference compound.
-
D-Luciferin.
-
In Vivo Imaging System.
Methodology:
-
Animal Model Preparation:
-
For Option A, use transgenic mice at the appropriate age.
-
For Option B, establish tumor xenografts as described in Protocol 1, using a cell line with the p53-responsive reporter.
-
-
Baseline Imaging:
-
Acquire baseline bioluminescence images as described in Protocol 1.
-
-
Treatment:
-
Administer the USP7 inhibitor or vehicle control.
-
-
Post-Treatment Imaging:
-
Perform bioluminescence imaging at multiple time points post-treatment (e.g., 4, 8, 24, 48, and 72 hours) to capture the induction and kinetics of p53-dependent luciferase expression.
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the tumor or whole body (for transgenic models).
-
Calculate the fold-change in bioluminescence relative to the baseline for each animal.
-
Compare the induction of the signal between the treated and control groups. A significant increase in the signal in the treated group indicates activation of the p53 pathway.
-
Quantitative Data Summary:
| Time Point | Vehicle Control (Fold Change in BLI) | This compound (Fold Change in BLI) |
| 0 hr | 1.0 | 1.0 |
| 8 hr | 1.1 ± 0.2 | 4.5 ± 0.8 |
| 24 hr | 1.2 ± 0.3 | 8.2 ± 1.5 |
| 48 hr | 1.1 ± 0.2 | 5.1 ± 1.1 |
| 72 hr | 1.0 ± 0.1 | 2.5 ± 0.6 |
(Note: The data in this table is illustrative.)
Protocol 3: Conceptual Framework for PET Imaging of USP7 Activity
Principle: The development of a specific PET tracer for USP7 would enable direct quantification of target engagement and enzyme occupancy in vivo. Two conceptual approaches are proposed:
-
Radiolabeled USP7 Inhibitor: Synthesize a version of this compound or another selective inhibitor labeled with a positron-emitting radionuclide (e.g., ¹¹C or ¹⁸F).[11] The uptake and retention of this tracer in the tumor would be proportional to the expression of USP7. A displacement study, where a blocking dose of a non-radiolabeled inhibitor is co-administered, would be required to demonstrate the specificity of the tracer binding.
-
Radiolabeled Substrate-Based Tracer: Develop a radiolabeled peptide or small molecule that is a substrate for USP7. In its intact form, the tracer would be retained in cells. Upon cleavage by USP7, the radiolabeled fragment would be cleared from the cells. Inhibition of USP7 would lead to increased retention of the tracer.
Development and Validation Steps:
-
Tracer Synthesis and Radiolabeling: Develop a robust method for the synthesis and radiolabeling of the chosen tracer with high radiochemical purity and specific activity.
-
In Vitro Characterization: Perform in vitro binding assays to confirm the affinity and specificity of the tracer for USP7.
-
In Vivo Biodistribution: Conduct biodistribution studies in healthy animals and tumor-bearing models to assess the uptake, distribution, and clearance of the tracer.
-
PET Imaging Studies:
-
Perform baseline PET scans in tumor-bearing animals.
-
Conduct blocking studies by co-injecting a high dose of a non-radiolabeled USP7 inhibitor to demonstrate target-specific binding.
-
Use the tracer to measure changes in USP7 occupancy after treatment with therapeutic doses of this compound.
-
Data Analysis:
-
Quantify tracer uptake in tumors and other organs using Standardized Uptake Values (SUVs).
-
Calculate the binding potential or target occupancy based on the PET data.
Data Presentation and Interpretation
All quantitative data from in vivo imaging studies should be summarized in tables for clear comparison between treatment groups and across different time points. Graphical representations, such as time-course plots of bioluminescent signal or PET tracer uptake, are essential for visualizing the dynamics of the biological response to the USP7 inhibitor.
Ex Vivo Validation: At the end of in vivo imaging studies, it is crucial to perform ex vivo analysis of the tumors and other relevant tissues to validate the imaging findings. This can include:
-
Western Blotting: To measure the levels of USP7, MDM2, p53, and p21.
-
Immunohistochemistry (IHC): To assess the spatial distribution of these proteins within the tumor tissue.
-
Pharmacokinetic (PK) analysis: To correlate drug concentration in the plasma and tumor with the observed pharmacodynamic effects.
By combining these advanced in vivo imaging techniques with traditional ex vivo analyses, researchers can gain a comprehensive understanding of the mechanism of action, pharmacodynamics, and therapeutic efficacy of novel USP7 inhibitors like this compound, thereby accelerating their development as potential cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel luciferase fusion protein for highly sensitive optical imaging: from single-cell analysis to in vivo whole-body bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reporter gene imaging of protein–protein interactions in living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET imaging with small-molecule tyrosine kinase inhibitors: TKI-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: USP7-IN-12 in Combination with Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology. USP7 is a deubiquitinating enzyme (DUB) that regulates the stability of numerous proteins critical for tumor cell survival, including those involved in the DNA damage response (DDR) and apoptosis.[1][2][3] Inhibition of USP7 can lead to the destabilization of oncogenic proteins and the stabilization of tumor suppressors, making it an attractive strategy for cancer therapy.[4][5] Preclinical studies have shown that inhibiting USP7 can sensitize cancer cells to standard chemotherapy agents, particularly those that induce DNA damage, such as doxorubicin, cisplatin, and carboplatin.[6][7]
These application notes provide a framework for investigating the synergistic potential of USP7-IN-12, a novel investigational USP7 inhibitor, in combination with standard-of-care chemotherapy agents. The protocols outlined below are designed to enable the characterization of the combination's efficacy and mechanism of action in preclinical cancer models.
Mechanism of Action: Synergizing with DNA Damaging Agents
USP7 plays a pivotal role in the DNA damage response and in regulating the p53 tumor suppressor pathway. By inhibiting USP7, this compound is hypothesized to potentiate the effects of chemotherapy through two primary mechanisms:
-
Activation of the p53 Pathway: USP7 is a key regulator of the E3 ubiquitin ligase MDM2. MDM2 targets the tumor suppressor p53 for proteasomal degradation.[4][8][9] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53.[5][10] Activated p53 can then induce cell cycle arrest and apoptosis, augmenting the cytotoxic effects of chemotherapy.
-
Impairment of DNA Damage Repair: USP7 is also directly involved in the DNA damage response by stabilizing key repair proteins.[2][11][12] By inhibiting USP7, this compound can compromise the cancer cells' ability to repair the DNA damage inflicted by agents like cisplatin, carboplatin, and doxorubicin, leading to increased cell death.
Quantitative Data Summary
While specific data for this compound in combination with chemotherapy is not yet publicly available, the following tables summarize representative data from studies with other well-characterized USP7 inhibitors, such as P5091, to illustrate the expected synergistic effects. These values can serve as a benchmark for experiments with this compound.
Table 1: In Vitro Cytotoxicity of USP7 Inhibitor P5091 in Multiple Myeloma (MM) Cell Lines
| Cell Line | Treatment | IC50 (µM) | Citation |
| MM.1S | P5091 | 6-14 | [13] |
| MM.1R (Dexamethasone-resistant) | P5091 | 6-14 | [13] |
| Dox-40 (Doxorubicin-resistant) | P5091 | 6-14 | [13] |
| LR5 (Melphalan-resistant) | P5091 | 6-14 | [13] |
Table 2: Illustrative Synergistic Effects of a USP7 Inhibitor (e.g., P5091) with Doxorubicin
| Cell Line | Treatment | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Citation |
| Multiple Myeloma | P5091 + Doxorubicin | P5091: ~10 µM; Dox: ~0.05 µM | Synergistic reduction in IC50s | < 1 | [13] |
Note: The data presented are for the USP7 inhibitor P5091 and are intended to be illustrative. Actual values for this compound must be determined experimentally.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by USP7 inhibition in combination with chemotherapy.
References
- 1. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following USP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1][2] Dysregulation of USP7 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4] Inhibition of USP7 has been shown to induce apoptosis in cancer cells through both p53-dependent and independent pathways.[5][6]
One of the primary mechanisms by which USP7 inhibition induces apoptosis is through the stabilization of the tumor suppressor protein p53.[6] USP7 typically deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] By inhibiting USP7, MDM2 becomes destabilized and degraded, leading to the accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes like PUMA and BAX, ultimately triggering the intrinsic apoptotic cascade.[6][7]
These application notes provide a detailed protocol for analyzing apoptosis induced by a representative USP7 inhibitor, using the Annexin V and Propidium Iodide (PI) flow cytometry assay. This method allows for the quantitative assessment of early and late apoptotic, as well as necrotic, cell populations.
Data Presentation
The following table summarizes the quantitative data on apoptosis induction in glioblastoma (GBM) cells following treatment with the USP7 inhibitor P5091 for 48 hours. Data is presented as the percentage of apoptotic cells (early and late).
| Cell Line | P5091 Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| SHG-140 | 0 (Control) | 3.2 ± 0.5 | 2.1 ± 0.3 | 5.3 ± 0.8 |
| 1 | 8.7 ± 1.1 | 4.5 ± 0.6 | 13.2 ± 1.7 | |
| 2 | 15.4 ± 2.0 | 8.9 ± 1.2 | 24.3 ± 3.2 | |
| 4 | 28.6 ± 3.5 | 16.3 ± 2.1 | 44.9 ± 5.6 | |
| T98G | 0 (Control) | 2.8 ± 0.4 | 1.9 ± 0.2 | 4.7 ± 0.6 |
| 1 | 7.9 ± 0.9 | 3.8 ± 0.5 | 11.7 ± 1.4 | |
| 2 | 14.1 ± 1.8 | 7.5 ± 1.0 | 21.6 ± 2.8 | |
| 4 | 25.2 ± 3.1 | 13.7 ± 1.9 | 38.9 ± 5.0 |
Data is representative and adapted from studies on USP7 inhibition in glioblastoma cells.[8] Results are typically presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Protocol: Induction of Apoptosis with a USP7 Inhibitor
This protocol describes the treatment of cultured cancer cells with a USP7 inhibitor to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., SHG-140, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
USP7 inhibitor (e.g., Usp7-IN-12, P5091) dissolved in a suitable solvent (e.g., DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of the USP7 inhibitor in complete cell culture medium. The final concentrations should be chosen based on previous studies or a dose-response pilot experiment (e.g., 1, 2, 4 µM).[8] Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the USP7 inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
-
Cell Harvesting: After incubation, collect both the floating and adherent cells.
-
Aspirate the medium (containing floating cells) and transfer it to a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected medium.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Proceed immediately to the Annexin V/PI staining protocol.
Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Harvested cells (from the previous protocol)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with deionized water. Keep on ice.
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 5 µL of PI staining solution.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.[12]
Protocol: Flow Cytometry Analysis
Instrumentation and Setup:
-
Use a flow cytometer equipped with the appropriate lasers and filters for detecting the chosen fluorochromes (e.g., FITC and PI).
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
Data Acquisition and Interpretation:
-
Acquire data for at least 10,000 events per sample.
-
Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Gate the cell populations based on their staining patterns:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).[10]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).[10]
-
Necrotic cells (primary): Annexin V-negative and PI-positive (upper-left quadrant).
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the USP7 inhibitor.
Visualizations
Caption: p53-dependent apoptosis pathway induced by USP7 inhibition.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
Troubleshooting Usp7-IN-12 insolubility in aqueous solutions
Technical Support Center: USP7-IN-12
Welcome to the technical support center for this compound. This guide provides troubleshooting tips and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules like many USP7 inhibitors. Here are several steps you can take to address this:
-
Review Your Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate, typically between 0.1% and 0.5%. A higher percentage of the organic solvent can help maintain solubility.
-
Use Co-solvents: For challenging compounds, a multi-component solvent system may be necessary. Formulations including PEG300, Tween-80, or other surfactants can significantly improve aqueous solubility.[1][2][3][4]
-
Gentle Warming and Sonication: After dilution, gently warming the solution (e.g., to 37°C) and/or sonicating it for a few minutes can help redissolve the precipitate.[1][2][3] Always check the compound's stability at higher temperatures before proceeding.
-
Prepare Freshly: It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately to minimize the chance of precipitation over time.[3]
Q2: What is the recommended method for preparing a high-concentration stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). For many similar USP7 inhibitors, solubility in DMSO can reach 100 mg/mL, though this may require sonication.[5] Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: Can I dissolve this compound directly in PBS or cell culture media?
A3: It is strongly discouraged to dissolve this compound directly in purely aqueous solutions like PBS or cell culture media. The compound's low aqueous solubility will likely result in poor dissolution and inaccurate concentration. The standard procedure is to first create a concentrated stock in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Q4: My experiment requires a very low final DMSO concentration (<0.1%). How can I prepare my working solution?
A4: Achieving a low final DMSO concentration while maintaining solubility is challenging. Consider these advanced solubilization techniques:
-
Use of Surfactants: Incorporating a low percentage of a biocompatible surfactant like Tween-80 (e.g., 5%) or Cremophor EL into your formulation can help create a stable microemulsion.[1][2][3]
-
Complexation with Cyclodextrins: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[6][7] A common method involves diluting the DMSO stock into a saline solution containing 20% SBE-β-CD.[2][3][4]
Q5: How does this compound work, and why is its solubility important for my results?
A5: this compound is an inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme. USP7 plays a critical role in regulating the stability of numerous proteins involved in cancer progression and genome stability, most notably MDM2, a key negative regulator of the p53 tumor suppressor.[8][9][10][11] By inhibiting USP7, the inhibitor causes the degradation of MDM2, which in turn leads to the stabilization and activation of p53, promoting anti-tumor effects like cell cycle arrest and apoptosis.[10][12][13] If the inhibitor is not fully dissolved, its effective concentration in the experiment will be lower than intended, leading to inaccurate and non-reproducible results, such as underestimated potency (IC50 values).
Solubility Data for USP7 Inhibitors
Disclaimer: The following data is compiled from publicly available information on various USP7 inhibitors and should be used as a guideline for this compound. Actual solubility may vary.
| Inhibitor | Solvent System | Max Solubility (Clear Solution) |
| USP7-IN-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 40% Saline | ≥ 2.5 mg/mL (5.87 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.87 mM)[1] | |
| USP7-IN-3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.5 mg/mL (7.91 mM)[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.5 mg/mL (7.91 mM)[4] | |
| USP7-IN-9 | DMSO | 100 mg/mL (128.36 mM)[5] |
| USP7-IN-11 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL (5.81 mM)[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL (5.81 mM)[3] | |
| USP7-IN-13 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (11.89 mM)[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (11.89 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of pure DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously. If needed, use an ultrasonic bath for 5-10 minutes to ensure the compound is fully dissolved.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 2 years) storage.[1]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions from the 10 mM stock using pure DMSO to create intermediate stocks.
-
Final Dilution (in Media): Directly before treating the cells, dilute the DMSO stock (or intermediate stock) into pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed a level toxic to your cell line (typically ≤0.5%).
-
Mixing: Mix immediately and thoroughly by gentle vortexing or inversion.
-
Application: Add the final working solution to your cells immediately to prevent precipitation.
Protocol 3: Cell Viability Assay (Example using HCT116 cells)
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[13]
-
Compound Preparation: Prepare a series of working solutions of this compound in cell culture medium at 2x the final desired concentrations, following Protocol 2.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x working solution to each well. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[13][14]
-
Viability Measurement: Assess cell viability using a preferred method, such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, following the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 - Almac [almacgroup.com]
- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing USP7 Inhibitor Concentration for Cancer Cell Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of USP7 inhibitors, exemplified by the conceptual molecule USP7-IN-12, for achieving maximum cancer cell death.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for USP7 inhibitors in cancer cells?
A1: Ubiquitin-specific protease 7 (USP7) is an enzyme that removes ubiquitin tags from proteins, thereby preventing their degradation. In many cancers, USP7 is overexpressed and stabilizes oncoproteins while promoting the degradation of tumor suppressor proteins. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, compounds like this compound prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, which can then induce cell cycle arrest and apoptosis in cancer cells.[1][2] USP7 inhibitors can also impact other signaling pathways involved in cancer progression.
Q2: How do I determine the starting concentration range for this compound in my cancer cell line?
A2: Since specific data for this compound is not publicly available, it is recommended to start with a broad concentration range based on published data for other well-characterized USP7 inhibitors. A typical starting range for a novel USP7 inhibitor would be from 0.1 µM to 50 µM. For example, the USP7 inhibitor p5091 has been shown to be effective in breast cancer cell lines in the 2-20 µM range, with an IC50 of approximately 10 µM in MCF7 and T47D cells after 48-72 hours of treatment.[3] Another inhibitor, Almac4, showed efficacy in neuroblastoma cell lines at concentrations up to 10 µM.[4][5]
Q3: What is a typical treatment duration for a USP7 inhibitor to induce cancer cell death?
A3: The optimal treatment duration can vary depending on the cell line and the inhibitor's potency. Based on studies with other USP7 inhibitors, a time course of 24, 48, and 72 hours is a standard starting point for assessing effects on cell viability and apoptosis.[3][6] For some inhibitors and cell lines, effects on cell viability can be observed as early as 24 hours, while for others, a longer incubation of 72 hours or more may be necessary to observe significant apoptosis.[6][7]
Q4: My cancer cells are not responding to this compound treatment. What are the possible reasons?
A4: Several factors could contribute to a lack of response:
-
p53 Status: The primary mechanism of many USP7 inhibitors relies on a functional p53 pathway.[4] Cancer cell lines with mutated or deleted TP53 may be resistant to USP7 inhibitors that act primarily through p53 stabilization. It is crucial to know the p53 status of your cell line.
-
Drug Potency and Stability: The specific activity of your batch of this compound may be lower than expected. Ensure proper storage and handling of the compound.
-
Cell Line Specific Resistance: Some cancer cell lines may have intrinsic resistance mechanisms, such as overexpression of drug efflux pumps or alterations in downstream signaling pathways that bypass the effects of p53 activation.
-
Sub-optimal Concentration or Duration: The concentration range or treatment duration may not be optimal for your specific cell line. A dose-response and time-course experiment is essential.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a single-cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete drug dissolution | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. |
| Cell clumping | Gently triturate the cell suspension before seeding to break up clumps. |
Problem 2: No significant decrease in cell viability observed.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 100 µM). |
| Insufficient treatment duration | Conduct a time-course experiment, extending the treatment duration (e.g., up to 96 or 120 hours).[8] |
| Resistant cell line | Check the p53 status of your cell line. If p53 is mutant or null, consider using a cell line with wild-type p53 as a positive control.[4] |
| Compound inactivity | Test the activity of your this compound stock on a known sensitive cell line, if available. |
Problem 3: Discrepancy between cell viability and apoptosis assay results.
| Possible Cause | Troubleshooting Step |
| Cell cycle arrest vs. apoptosis | USP7 inhibition can induce cell cycle arrest without immediate apoptosis.[9] Analyze cell cycle distribution using flow cytometry (e.g., propidium iodide staining). |
| Timing of apoptosis measurement | Apoptosis is a dynamic process. Perform a time-course analysis of apoptosis markers (e.g., Annexin V/PI staining, caspase-3/7 activity) to identify the optimal time point.[7] |
| Assay sensitivity | Use multiple, complementary assays to assess cell death, such as measuring caspase activity, PARP cleavage, and Annexin V staining.[6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTS or CellTiter-Glo)
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear or opaque-walled tissue culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or CellTiter-Glo Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete culture medium at various concentrations (e.g., 0.2, 2, 20, 100 µM).
-
Add 100 µL of the 2X compound solution to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[3]
-
For CellTiter-Glo assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure luminescence.[8]
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the determined optimal duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
-
Staining:
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
Table 1: Example IC50 Values of Various USP7 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| p5091 | MCF7 | Breast Cancer | ~10 | 48 | [3] |
| p5091 | T47D | Breast Cancer | ~10 | 72 | [3] |
| p5091 | SHG-140 | Glioblastoma | 1.2 | 48 | [7] |
| p5091 | T98G | Glioblastoma | 1.59 | 48 | [7] |
| GNE-6776 | MCF7 | Breast Cancer | 27.2 | 72 | [10] |
| GNE-6776 | T47D | Breast Cancer | 31.8 | 72 | [10] |
| Almac4 | SK-N-SH | Neuroblastoma | <10 | 72 | [4][5] |
| Almac4 | NB-10 | Neuroblastoma | <10 | 72 | [4] |
Visualizations
Caption: Simplified signaling pathway of USP7 and its inhibition by this compound.
References
- 1. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Inhibition of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Usp7-IN-12 off-target effects and how to mitigate them
Disclaimer: Specific off-target effects for the research compound Usp7-IN-12 have not been extensively characterized in publicly available literature. This guide provides a comprehensive framework and best practices for researchers to identify, validate, and mitigate potential off-target effects during their experiments, based on established methodologies in pharmacology and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical consideration when using this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, Ubiquitin-Specific Protease 7 (USP7). These unintended interactions can lead to a variety of issues in research, including:
-
Misinterpretation of Data: A biological phenotype observed after treatment with this compound might be erroneously attributed to USP7 inhibition when it is actually caused by the modulation of an off-target protein.
-
Irreproducible Results: The presence and impact of off-target effects can vary between different cell lines or experimental systems, leading to inconsistent findings.
-
Cellular Toxicity: Off-target binding can lead to unexpected cytotoxicity, confounding the interpretation of cell viability or apoptosis assays.
Q2: What is the primary on-target signaling pathway of USP7?
USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby saving them from proteasomal degradation. A key and well-established role of USP7 is the regulation of the p53 tumor suppressor pathway. Under normal conditions, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1][2] Inhibition of USP7 is intended to lead to the degradation of MDM2, which in turn allows for the stabilization and accumulation of p53, triggering downstream effects like cell cycle arrest and apoptosis.[1][2][3] USP7 also regulates numerous other substrates involved in DNA damage repair, epigenetics, and immune response.[4][5][6]
Q3: How can I determine if my observed phenotype is due to an off-target effect of this compound?
Confirming that a phenotype is on-target requires a series of validation experiments. A logical workflow is essential to distinguish between on-target and off-target effects. Key steps include performing dose-response experiments, using structurally different inhibitors for the same target, and, most definitively, using genetic methods like CRISPR/Cas9 or siRNA to knock out or knock down the target protein, USP7. If the phenotype persists after genetic removal of USP7, it is likely an off-target effect of the compound.[7]
Troubleshooting Guides
Problem: My experimental results with this compound are unexpected or inconsistent with published USP7 biology.
This guide provides a systematic approach to diagnose whether your observations are due to an uncharacterized off-target effect.
Guide to Identifying Off-Targets
If the troubleshooting workflow suggests a high probability of an off-target effect, the following experimental approaches can be used to identify the unintended molecular targets of this compound.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess drug-target engagement directly in living cells or cell lysates.[8][9] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand (the drug) is bound. This change in thermal stability (melting temperature, Tm) can be detected and quantified.
-
On-Target Validation: A thermal shift of USP7 in the presence of this compound confirms target engagement.
-
Off-Target Discovery (Proteome-wide): When coupled with mass spectrometry (known as Thermal Proteome Profiling or TPP), this method can identify other proteins across the proteome that are stabilized by the compound, revealing potential off-targets.[10][11]
Illustrative CETSA Data
The table below shows a hypothetical CETSA result for this compound, demonstrating stabilization of the on-target protein USP7 and a potential off-target, Protein X.
| Protein | Treatment | Melting Temp (Tm) in °C | ΔTm (°C vs. Vehicle) | Interpretation |
| USP7 | Vehicle (DMSO) | 48.2 | - | Baseline |
| This compound (1 µM) | 54.5 | +6.3 | On-Target Engagement | |
| Protein X | Vehicle (DMSO) | 51.7 | - | Baseline |
| This compound (1 µM) | 55.1 | +3.4 | Potential Off-Target | |
| GAPDH | Vehicle (DMSO) | 62.1 | - | Baseline |
| This compound (1 µM) | 62.3 | +0.2 | No significant binding |
2. Quantitative Proteomics
In addition to TPP, other quantitative proteomics methods can identify off-targets by observing changes in protein abundance or post-translational modifications following drug treatment. For instance, analyzing the proteome of cells treated with this compound could reveal downstream consequences of both on- and off-target activity.[12][13] Comparing the proteomic changes in wild-type cells versus USP7 knockout cells treated with the inhibitor can help isolate off-target-driven protein expression changes.[14][15]
3. Kinome Scanning
If there is reason to suspect that this compound might interact with protein kinases (a common source of off-target effects for many small molecules), a kinome scan is the most direct way to test this. This is typically a service where the compound is screened against a large panel of recombinant kinases (e.g., KINOMEscan®).[16][17] The results are reported as binding affinity (Kd) or percent of control, indicating the strength of the interaction.
Illustrative Kinome Scan Data
Below is a hypothetical summary of a kinome scan for this compound at a 1 µM concentration.
| Kinase Target | Percent of Control (%) | Interpretation |
| CDK2 | 95 | No significant binding |
| MAPK1 | 88 | No significant binding |
| SRC | 12 | Strong Interaction (Potential Off-Target) |
| AURKA | 35 | Moderate Interaction (Potential Off-Target) |
| EGFR | 91 | No significant binding |
| (Note: In this assay format, a lower percentage of control indicates stronger binding) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Immunoblot
This protocol is for confirming target engagement of USP7 with this compound in intact cells.
Materials:
-
Cell culture medium, flasks, and plates
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler with a gradient function
-
Microcentrifuge and tubes
-
SDS-PAGE gels, transfer apparatus, and immunoblotting reagents
-
Primary antibody against USP7 and a loading control (e.g., GAPDH)
-
Secondary HRP-conjugated antibody and chemiluminescence substrate
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either this compound (at the desired concentration) or vehicle control for 1-2 hours in the incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~1x10^7 cells/mL.
-
Heating: Aliquot the cell suspension (e.g., 50 µL) into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Immunoblot Analysis: Carefully collect the supernatant (soluble protein fraction) and determine protein concentration. Normalize the samples, run on an SDS-PAGE gel, and perform a standard Western blot to detect the amount of soluble USP7 at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against temperature for both the vehicle and this compound treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and target engagement.
Protocol 2: Mitigating and Validating Off-Target Effects
Once a potential off-target has been identified, the following strategies can help mitigate its impact and validate its role in the observed phenotype.
1. Dose De-escalation:
-
Rationale: Off-target effects often require higher concentrations of a compound than on-target effects.
-
Method: Perform your functional assays across a wide range of this compound concentrations. If the desired (on-target) phenotype occurs at a lower concentration range than the suspected off-target phenotype, subsequent experiments should be conducted within this "on-target window."
2. Use of an Orthogonal Inhibitor:
-
Rationale: A structurally unrelated inhibitor of the same target (USP7) is unlikely to share the same off-target profile.
-
Method: Repeat the key experiment using another validated USP7 inhibitor (e.g., FT671 or P5091).[3][12] If the phenotype is reproduced, it is more likely to be a true consequence of USP7 inhibition.
3. Genetic Target Validation (Gold Standard):
-
Rationale: This method directly tests the role of the intended target protein, independent of any small molecule.[7]
-
Method:
-
Use CRISPR/Cas9 to generate a stable knockout cell line for USP7.
-
Alternatively, use siRNA or shRNA to transiently knock down USP7 expression.
-
Validation: If the phenotype observed with this compound is not replicated in the USP7 knockout/knockdown cells, it strongly suggests the phenotype is caused by an off-target effect of the compound. Conversely, if the genetic approach phenocopies the inhibitor, the effect is on-target.
-
References
- 1. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of US-FDA-approved drugs as negative modulators of ubiquitin specific protease-7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 16. chayon.co.kr [chayon.co.kr]
- 17. vghtc.gov.tw [vghtc.gov.tw]
Improving the bioavailability of Usp7-IN-12 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the USP7 inhibitor, Usp7-IN-12, in animal models. The focus is on overcoming challenges related to bioavailability to ensure successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low exposure of this compound in our mouse model after oral administration. What are the potential causes?
A1: Low oral bioavailability of this compound can stem from several factors. The primary reasons are often poor aqueous solubility and/or low permeability across the intestinal wall. Other contributing factors can include rapid metabolism in the gut wall or liver (first-pass effect) and efflux by transporters such as P-glycoprotein. It is crucial to first assess the physicochemical properties of your specific batch of this compound.
Q2: What is a suitable vehicle for oral administration of this compound in mice?
A2: The choice of vehicle is critical for ensuring adequate dissolution and absorption of a hydrophobic compound like this compound. A common starting point for poorly soluble compounds is a suspension or a solution in a vehicle containing a mix of solvents and surfactants. For example, a formulation similar to that used for other USP7 inhibitors like FT671 could be a suitable starting point:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is essential to determine the solubility of this compound in various vehicles to select the most appropriate one for your study.
Q3: What is the recommended maximum oral gavage volume for mice?
A3: The maximum recommended volume for oral gavage in mice is typically 10 mL/kg of body weight. Exceeding this volume can cause distress to the animal and may lead to regurgitation and aspiration.
Q4: How can we confirm that the low bioavailability is due to poor absorption and not rapid clearance?
A4: To distinguish between poor absorption and rapid clearance, a pilot pharmacokinetic (PK) study with both intravenous (IV) and oral (PO) administration is recommended. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes (AUCPO and AUCIV), you can calculate the absolute oral bioavailability (F%).
-
F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
A low F% with a long half-life after IV administration would suggest poor absorption. Conversely, a low F% with a short half-life after IV administration suggests that rapid clearance is a significant contributor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound | Poor Solubility and Dissolution: this compound may not be dissolving in the gastrointestinal tract. | 1. Optimize the formulation: Experiment with different vehicle compositions. Consider using co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or complexing agents (e.g., cyclodextrins).2. Particle size reduction: If using a suspension, micronization or nanocrystal technology can increase the surface area for dissolution. |
| Low Permeability: The compound may not be efficiently crossing the intestinal epithelium. | 1. Use of permeation enhancers: Certain excipients can transiently increase intestinal permeability. However, this approach should be used with caution due to potential toxicity.2. Structural modification of the inhibitor: While not a formulation strategy, in the long term, medicinal chemistry efforts could focus on improving the lipophilicity (LogP) to an optimal range for passive diffusion. | |
| High variability in plasma concentrations between animals | Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or administration into the lungs. | 1. Ensure proper training: All personnel performing oral gavage should be adequately trained and proficient in the technique.2. Verify needle placement: Ensure the gavage needle is correctly placed in the esophagus before administering the compound. |
| Formulation Instability: The compound may be precipitating out of the vehicle before or after administration. | 1. Assess formulation stability: Check the physical stability of your formulation over the duration of your experiment.2. Use of suspending agents: For suspensions, adding a suspending agent like carboxymethyl cellulose (CMC) can help maintain a uniform dispersion. | |
| Rapid decrease in plasma concentration after Tmax | High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. | 1. Co-administration with a metabolic inhibitor: In exploratory studies, co-dosing with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the impact of first-pass metabolism. This is not a long-term solution for therapeutic development.2. Alternative routes of administration: Consider intraperitoneal (IP) or subcutaneous (SC) administration to bypass the first-pass effect, although these routes have their own absorption characteristics. |
Quantitative Data Summary
The following tables provide example physicochemical and pharmacokinetic data for well-characterized USP7 inhibitors, which can serve as a reference for what to expect with this compound.
Table 1: Physicochemical Properties of a Representative USP7 Inhibitor (FT671)
| Property | Value | Reference |
| Molecular Weight | 533.48 g/mol | [1] |
| IC50 (USP7) | 52 nM | [1] |
| Kd (USP7) | 65 nM | [2] |
| Aqueous Solubility | Poor | Inferred from formulation |
| DMSO Solubility | 50 mg/mL | [1] |
Table 2: Example Pharmacokinetic Parameters of a USP7 Inhibitor (GNE-6776) in Mice after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-last (h*ng/mL) | Half-life (h) |
| 100 | ~4000 | ~2 | ~20000 | ~2.5 |
| 200 | ~8000 | ~4 | ~50000 | ~3.0 |
| (Data are estimated from graphical representations in the cited literature and are for illustrative purposes)[3][4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the dosing volume (not to exceed 10 mL/kg).
-
Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be in a vertical position.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the this compound formulation.
-
After administration, gently remove the needle in the same line as insertion.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
Procedure:
-
Dosing: Administer this compound to a cohort of mice (e.g., n=3-5 per time point or using serial sampling from the same animals if possible) via oral gavage as described in Protocol 1.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically 20-50 µL) from each mouse. Common sampling sites include the saphenous vein, submandibular vein, or tail vein. For terminal time points, cardiac puncture can be used.
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for injection onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a specific and sensitive LC-MS/MS method for the quantification of this compound. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ion transitions in multiple reaction monitoring mode).
-
Quantification: Generate a standard curve using known concentrations of this compound in blank plasma to quantify the concentration in the study samples.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Signaling Pathways and Experimental Workflows
USP7 Signaling Pathways
Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that plays a crucial role in regulating the stability of numerous proteins involved in key cellular processes. By removing ubiquitin chains, USP7 can rescue its substrates from proteasomal degradation. Below are diagrams of key signaling pathways influenced by USP7.
Caption: USP7-MDM2-p53 Signaling Pathway.[5][6][7]
Caption: USP7 and NF-κB Signaling Pathway.[8][9][10][11]
Caption: USP7 and Wnt/β-catenin Signaling Pathway.[12][13][14][15][16]
Experimental Workflow Diagram
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitination of NF-κB by Ubiquitin-Specific Protease-7 promotes transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Literature review: nuclear factor kappa B (NF-κB) regulation in human cancers mediated by ubiquitin-specific proteases (USPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 Attenuates Endoplasmic Reticulum Stress and NF-κB Signaling to Modulate Chondrocyte Proliferation, Apoptosis, and Inflammatory Response under Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin [ideas.repec.org]
- 13. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. USP7 Is a Tumor-Specific WNT Activator for APC-Mutated Colorectal Cancer by Mediating β-Catenin Deubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to Usp7-IN-12 in cancer cell lines
Welcome to the technical support center for Usp7-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, with a particular focus on overcoming resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme (DUB). By inhibiting USP7, this compound prevents the removal of ubiquitin chains from substrate proteins, leading to their degradation by the proteasome. A key target of this action is the E3 ubiquitin ligase MDM2. Inhibition of USP7 leads to the degradation of MDM2, which in turn stabilizes the tumor suppressor protein p53.[1][2][3] This stabilization of p53 can trigger cell cycle arrest and apoptosis in cancer cells.[4] Additionally, USP7 has a wide range of substrates beyond the p53-MDM2 axis, and its inhibition can affect DNA damage repair, epigenetic regulation, and immune signaling.[5][6]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this lack of sensitivity?
A2: Intrinsic or acquired resistance to this compound can arise from several factors:
-
p53 Mutation Status: The primary anti-cancer activity of many USP7 inhibitors is mediated through the stabilization of wild-type p53.[7] Cell lines with mutated or deleted TP53 may exhibit reduced sensitivity.[7]
-
Alterations in the p53-MDM2 Pathway: Changes in the expression or function of proteins within this pathway, independent of p53 status, could confer resistance.
-
Upregulation of Compensatory Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of USP7 inhibition.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as ABCB1, can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.[8]
-
Target Mutation: Although less common for non-covalent inhibitors, mutations in the USP7 binding pocket could potentially reduce the binding affinity of this compound.
Q3: Can this compound be used in combination with other anti-cancer agents?
A3: Yes, combination therapy is a promising strategy to enhance the efficacy of this compound and overcome resistance. Synergistic effects have been observed when USP7 inhibitors are combined with:
-
Chemotherapeutic agents (e.g., cisplatin, taxanes): USP7 inhibition can re-sensitize chemoresistant tumors.[9]
-
MDM2 inhibitors: This combination can lead to a more profound activation of the p53 pathway.
-
Immune checkpoint inhibitors: USP7 inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity.[5]
-
Other targeted therapies: Depending on the cancer type and its specific dependencies, combination with inhibitors of pathways like PI3K/Akt or MEK could be beneficial.
Troubleshooting Guides
Problem 1: Reduced or No Inhibition of Cell Viability
| Possible Cause | Suggested Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 100 µM). |
| Incorrect Assessment of Cell Viability | Use multiple, mechanistically distinct viability assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) to confirm the results. |
| Resistant Cell Line | Characterize the p53 status of your cell line. If p53 is mutated or absent, the cell line may be intrinsically resistant. Consider using a p53 wild-type cell line as a positive control. |
| Drug Inactivation | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions for each experiment. |
| Drug Efflux | Test for the expression of multidrug resistance pumps like ABCB1. If highly expressed, consider co-treatment with an efflux pump inhibitor. |
Problem 2: No Evidence of Target Engagement
| Possible Cause | Suggested Troubleshooting Steps |
| Ineffective Cell Lysis | Optimize your lysis buffer and protocol to ensure efficient protein extraction. |
| Antibody Issues (Western Blot) | Validate your primary antibodies for USP7, MDM2, and p53 to ensure they are specific and sensitive. Use appropriate positive and negative controls. |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal duration of this compound treatment for observing changes in protein levels. |
| Low Target Expression | Confirm that your cell line expresses detectable levels of USP7, MDM2, and p53 at baseline. |
| Lack of Target Stabilization (CETSA) | Optimize the heating gradient and lysis conditions for the Cellular Thermal Shift Assay (CETSA) to detect ligand-induced thermal stabilization of USP7. |
Quantitative Data
Table 1: Inhibitory Activity of USP7-IN-9 (a close analog of this compound) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 29.6 |
| RS4;11 | Leukemia | 41.6 |
Data for USP7-IN-9, a structurally related compound, is presented as a proxy due to the limited public availability of specific data for this compound.[4]
Experimental Protocols
Protocol 1: Western Blot Analysis of USP7 Pathway Proteins
Objective: To assess the effect of this compound on the protein levels of USP7, MDM2, and p53.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture reagents
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess USP7-Substrate Interaction
Objective: To determine if this compound disrupts the interaction between USP7 and its substrates (e.g., MDM2).
Materials:
-
This compound
-
Cancer cell line of interest
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-USP7)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-USP7) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immunocomplexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein (USP7) and the expected interacting partner (e.g., MDM2).
Protocol 3: Generating a this compound Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound for further mechanistic studies.
Materials:
-
Parental cancer cell line
-
This compound
-
Cell culture reagents
Procedure:
-
Determine IC50: First, determine the IC50 of this compound in the parental cell line using a cell viability assay.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. This can be done in stepwise increments every 2-3 passages.
-
Monitor Resistance: Periodically assess the IC50 of this compound in the treated cell population to monitor the development of resistance.
-
Clonal Selection: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), single-cell cloning can be performed to isolate and expand resistant clones.
-
Characterization: Characterize the resistant clones to understand the underlying mechanisms of resistance using techniques like Western blotting, RNA sequencing, and proteomics.
Visualizations
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Overview of potential mechanisms of resistance to this compound.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Plasticity Guides Functional Versatility of USP7 in Human Diseases: Mechanistic Insights and Therapeutic Targeting [sciltp.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 9. Frontiers | Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance [frontiersin.org]
Usp7-IN-12 stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential stability issues of USP7-IN-12, a novel ubiquitin-specific protease 7 (USP7) inhibitor. Given that specific long-term stability data for this compound is not extensively documented in the public domain, this guide focuses on best practices for handling, storage, and stability assessment of a novel small molecule inhibitor.
Troubleshooting Guide: Investigating this compound Instability
This guide is designed to help researchers systematically troubleshoot experiments where the stability of this compound is a concern, leading to inconsistent or unexpected results.
Problem: Inconsistent or lower-than-expected activity of this compound in cellular or biochemical assays.
This could be a primary indication of compound degradation. The following workflow can help identify the source of the problem.
Caption: Troubleshooting workflow for suspected this compound instability.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Verify Stock Solution Integrity | Prepare a fresh dilution from your stock and repeat the experiment. Concurrently, analyze an aliquot of the stock solution by HPLC-MS (see detailed protocol below). | To determine if the issue lies with the stock solution itself or with downstream dilutions and experimental conditions. |
| 2. Assess Stability in Assay Buffer | Incubate this compound in your assay buffer for the duration of your experiment. Analyze the sample by HPLC-MS at the beginning and end of the incubation period. | The components of your assay buffer (e.g., pH, presence of nucleophiles like DTT) could be promoting degradation of the compound. |
| 3. Evaluate Freeze-Thaw Stability | Subject an aliquot of the stock solution to several (3-5) freeze-thaw cycles. Analyze the sample by HPLC-MS and compare it to an aliquot that has not been freeze-thawed. | Repeated changes in temperature can cause precipitation and degradation of small molecules in solution.[1] |
| 4. Check for Contamination | Ensure that the solvent used to prepare the stock solution (e.g., DMSO) is anhydrous and of high purity. | Water in DMSO can affect the solubility and stability of some compounds.[2] |
| 5. Review Experimental Protocol | Scrutinize the experimental protocol for any steps where the compound might be exposed to harsh conditions (e.g., high temperatures, extreme pH, prolonged light exposure). | To identify any procedural steps that might be contributing to compound degradation. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store this compound?
A1: As a general guideline for novel small molecule inhibitors, storage conditions are critical for maintaining stability.[1]
| Form | Recommended Storage | Rationale |
| Solid (Powder) | -20°C or -80°C for long-term storage (up to 3 years).[1] | Lower temperatures slow down potential degradation reactions. The solid form is generally more stable than solutions. |
| Stock Solution (in DMSO) | Aliquot into single-use volumes and store at -80°C for up to 6 months.[1] | Aliquoting prevents repeated freeze-thaw cycles which can lead to degradation.[2] DMSO stock solutions are generally stable for shorter periods than the solid compound. |
Q2: I can't see the powdered this compound in the vial. Is it empty?
A2: Small quantities of lyophilized powder can be difficult to see as they may have coated the walls or cap of the vial.[1] Before opening, gently centrifuge the vial to pellet the compound at the bottom.
Q3: What is the best solvent to use for preparing a stock solution?
A3: High-purity, anhydrous DMSO is a common solvent for preparing stock solutions of many small molecule inhibitors.[2] However, always refer to any available vendor datasheets for specific solubility information. For some in vivo applications, co-solvents like PEG300, Tween-80, or SBE-β-CD may be required.
Experimental Use
Q4: My this compound precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A4: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid cytotoxicity.[1] If precipitation still occurs, you can try vortexing or gentle sonication to aid dissolution.[2] It is also crucial to prepare the working solution fresh for each experiment.
Q5: How can I be sure that the observed effects in my experiment are due to USP7 inhibition and not off-target effects or compound degradation?
A5: This is a critical aspect of working with any inhibitor. Consider the following controls:
-
Include a negative control: Use a vehicle control (e.g., DMSO at the same final concentration) in all experiments.
-
Perform a dose-response experiment: A clear dose-dependent effect is indicative of a specific interaction.
-
Confirm target engagement: If possible, perform experiments to show that this compound is engaging with USP7 in your system. This could involve downstream signaling readouts known to be affected by USP7 inhibition.
Key Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-MS
This protocol outlines a method to assess the stability of this compound in a given solution (e.g., stock solution, assay buffer) over time.
Objective: To quantify the amount of intact this compound and identify any potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the matrix to be tested (e.g., DMSO, cell culture medium).
-
Divide the solution into aliquots for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the conditions of your experiment (e.g., 37°C incubator).
-
At each time point, quench any potential reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) and store at -20°C until analysis.
-
-
HPLC-MS Analysis:
-
Instrumentation: A high-pressure liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.[3]
-
Column: A C18 reversed-phase column is commonly used for small molecule analysis.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]
-
Gradient Profile: A typical gradient might run from 5% to 95% Solvent B over 10-15 minutes to elute compounds of varying polarity.
-
Mass Spectrometry: Operate in positive ion mode and monitor for the expected m/z of this compound. A full scan can be used to identify potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Analyze the mass spectra for new peaks that appear over time, which could correspond to degradation products.
-
USP7 Signaling Pathway
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinase that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes. Its dysregulation is implicated in various diseases, including cancer.
Caption: Simplified diagram of key USP7 signaling interactions.
USP7 is known to deubiquitinate and stabilize several key proteins:
-
MDM2 and p53: In normal cells, USP7 primarily stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[5][6] By inhibiting USP7, MDM2 becomes destabilized, leading to an accumulation of p53, which can induce apoptosis or cell cycle arrest.[5]
-
DNMT1: USP7 stabilizes DNA methyltransferase 1, a key enzyme in maintaining DNA methylation patterns and epigenetic gene silencing.[7]
-
PCNA: Proliferating cell nuclear antigen (PCNA) is a critical factor in DNA replication and repair. USP7 plays a role in regulating its stability and function in the DNA damage response.[7]
References
- 1. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 2. pharmtech.com [pharmtech.com]
- 3. organomation.com [organomation.com]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected results in Usp7-IN-12 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Usp7-IN-12 in their experiments. The information is tailored for scientists and professionals in drug development engaged in cancer research and other therapeutic areas where USP7 is a target.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Ubiquitin-specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][2][3][4] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to MDM2's auto-ubiquitination and subsequent degradation. This, in turn, stabilizes p53, allowing it to accumulate and induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3]
Q2: Are the effects of this compound strictly dependent on p53 status?
While the primary and most well-characterized mechanism of action of USP7 inhibitors involves the stabilization of p53, emerging evidence suggests that they can also exert anti-tumor effects through p53-independent pathways.[2][3] Several cancer cell lines with mutant or deficient p53 have shown sensitivity to USP7 inhibitors.[2] These p53-independent effects may be attributed to the stabilization of other USP7 substrates involved in DNA damage repair, cell cycle control, and epigenetic regulation.[2] For instance, USP7 inhibition has been shown to induce widespread activation of CDK1, leading to DNA damage and cell death irrespective of p53 status.
Q3: What are potential off-target effects of this compound?
As with any small molecule inhibitor, off-target effects are a possibility. Due to the high homology within the catalytic domains of deubiquitinating enzymes, selectivity can be a challenge.[1] However, some USP7 inhibitors have been shown to be highly selective for USP7 over other DUBs, including its closest homolog, USP47. It is crucial to profile the selectivity of the specific inhibitor being used. Unintended effects on other cellular processes should be considered when interpreting results.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For example, a 10 mM stock solution can be prepared in DMSO.[5] It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[5] When preparing working concentrations, it is important to ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in experiments involving this compound and provides potential causes and solutions in a question-and-answer format.
Problem 1: No significant effect on cell viability or protein levels is observed.
-
Question: I treated my cancer cell line with this compound at the recommended concentration, but I don't see a decrease in cell viability or the expected changes in p53 and MDM2 levels. What could be wrong?
-
Potential Cause 1: Cell Line Insensitivity. The sensitivity of cancer cell lines to USP7 inhibitors can vary significantly.[5] This can be due to the p53 mutation status, the expression levels of USP7 and its substrates, or the activity of compensatory signaling pathways.
-
Solution:
-
Verify p53 Status: Confirm the p53 status (wild-type, mutant, or null) of your cell line. Cells with mutant or null p53 may be less sensitive to the p53-dependent effects of this compound.[2][3]
-
Titrate the Concentration: Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value for your specific cell line.
-
Increase Treatment Duration: Extend the incubation time with the inhibitor, as the effects on cell viability may take longer to manifest in some cell lines.
-
Consider a Different Cell Line: If feasible, test the inhibitor on a cell line known to be sensitive to USP7 inhibition as a positive control.
-
-
-
Potential Cause 2: Inactive Compound. The inhibitor may have degraded due to improper storage or handling.
-
Solution:
-
Proper Storage: Ensure the compound is stored as recommended by the manufacturer, typically at -20°C or -80°C and protected from light and moisture.[5]
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Test on a Positive Control Cell Line: Use a cell line that has been previously shown to be sensitive to USP7 inhibitors to validate the activity of your compound stock.
-
-
-
Potential Cause 3: Experimental Setup Issues. Suboptimal cell culture conditions or assay parameters can mask the effects of the inhibitor.
-
Solution:
-
Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
Assay-Specific Troubleshooting: Refer to the troubleshooting section for your specific assay (e.g., MTT, CellTiter-Glo, Western Blot) to rule out technical errors.
-
-
-
Problem 2: High levels of cell death are observed across all concentrations, including the negative control.
-
Question: I'm observing widespread cell death even at low concentrations of this compound, and my DMSO-treated control cells are also affected. What's happening?
-
Potential Cause 1: DMSO Toxicity. Although generally used at low concentrations, some cell lines are particularly sensitive to DMSO.
-
Solution:
-
Verify Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1%).
-
Run a DMSO Toxicity Curve: Treat your cells with a range of DMSO concentrations to determine the maximum tolerable concentration for your specific cell line.
-
-
-
Potential Cause 2: Contamination. Bacterial, fungal, or mycoplasma contamination in your cell culture can cause non-specific cell death.[6]
-
Solution:
-
Microscopic Examination: Regularly inspect your cell cultures under a microscope for any signs of contamination.
-
Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination.
-
Aseptic Technique: Strictly adhere to aseptic techniques during all cell culture manipulations.
-
-
-
Problem 3: Inconsistent results between experimental repeats.
-
Question: I'm getting variable results in my cell viability assays with this compound from one experiment to the next. How can I improve reproducibility?
-
Potential Cause 1: Inconsistent Cell Health and Passage Number. The physiological state of the cells can significantly impact their response to drug treatment.
-
Solution:
-
Standardize Cell Culture Conditions: Use cells from a similar passage number for all experiments and ensure they are healthy and in the exponential growth phase before treatment.
-
Consistent Seeding: Use a consistent cell seeding density for all replicates and experiments.
-
-
-
Potential Cause 2: Pipetting Errors. Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor in the wells.
-
Solution:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Careful Technique: Use proper pipetting techniques to minimize errors, especially when preparing serial dilutions.
-
-
-
Potential Cause 3: Edge Effects in Multi-well Plates. Cells in the outer wells of a multi-well plate can behave differently due to variations in temperature and evaporation.
-
Solution:
-
Avoid Outer Wells: If possible, avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
-
Randomize Plate Layout: Randomize the placement of your samples and controls on the plate to minimize systematic errors.
-
-
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various USP7 inhibitors in different cancer cell lines. It is important to note that IC50 values can vary depending on the specific assay conditions and the cell line used.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| USP7-IN-9 | LNCaP | Prostate Cancer | 29.6 | [5] |
| USP7-IN-9 | RS4;11 | Leukemia | 41.6 | [5] |
| USP7-IN-9 | HCT 116 | Colorectal Carcinoma | Weakly active | [5] |
| USP7-IN-9 | NB4 | Leukemia | Weakly active | [5] |
| USP7-IN-9 | K562 | Leukemia | Weakly active | [5] |
| USP7-IN-9 | HuH-7 | Hepatocellular Carcinoma | Weakly active | [5] |
| GNE-6776 | MCF7 | Breast Cancer | 27,200 (72h) | [7] |
| GNE-6776 | T47D | Breast Cancer | 31,800 (72h) | [7] |
Detailed Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for p53 and MDM2
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p53 and MDM2 to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Caption: The USP7-p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Résolution des problèmes de culture cellulaire [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Guide to the Efficacy of USP7 Inhibitors: Usp7-IN-9 vs. Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Usp7-IN-9's performance with other prominent USP7 inhibitors, supported by experimental data.
Ubiquitin-specific protease 7 (USP7) has emerged as a critical target in oncology due to its pivotal role in regulating the stability of key proteins involved in tumorigenesis, including the p53 tumor suppressor and its negative regulator MDM2. The development of small molecule inhibitors targeting USP7 has therefore become an area of intense research. This guide provides a comparative analysis of the efficacy of Usp7-IN-9 against other well-characterized USP7 inhibitors such as FT671, P22077, GNE-6776, and FX1-5303.
Mechanism of Action: A Diverse Approach to USP7 Inhibition
USP7 inhibitors can be broadly classified based on their mechanism of action, primarily targeting either the catalytic site or allosteric sites of the enzyme. This diversity in approach influences their specificity and cellular effects.
-
Usp7-IN-9 , FT671 , and FX1-5303 are all potent, non-covalent inhibitors. FT671 and FX1-5303 are known to be allosteric inhibitors, binding to a pocket near the catalytic domain, which prevents ubiquitin from accessing the active site.[1][2] This allosteric mechanism can contribute to higher selectivity.
-
P22077 is a covalent inhibitor that targets the catalytic cysteine residue of USP7.[3]
-
GNE-6776 is a selective, non-covalent allosteric inhibitor that binds to a site distinct from the catalytic center.[4][5]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy of Usp7-IN-9 and its comparators across biochemical and cellular assays.
Table 1: Biochemical Potency of USP7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Usp7-IN-9 | USP7 | 40.8 | Biochemical Assay | [6] |
| FT671 | USP7 | 52 | Ubiquitin-Rhodamine Assay | [7] |
| P22077 | USP7 | 8600 (EC50) | Cellular Assay | [8] |
| GNE-6776 | USP7 | 750 (IC50) | Biochemical Assay | [9] |
| FX1-5303 | USP7 | 0.29 | Biochemical Assay | [2][10] |
Table 2: Cellular Efficacy of USP7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Type | Reference |
| Usp7-IN-9 | LNCaP | Prostate Cancer | 29.6 | Cell Viability | [6] |
| RS4;11 | Leukemia | 41.6 | Cell Viability | [6] | |
| FT671 | MM.1S | Multiple Myeloma | 33 | CellTiter-Glo | [11] |
| P22077 | IMR-32, NGP, SH-SY5Y | Neuroblastoma | Micromolar range | Cell Viability | [8] |
| GNE-6776 | EOL-1 | Leukemia | Not Specified | Xenograft Growth Inhibition | [12] |
| FX1-5303 | MM.1S | Multiple Myeloma | 15 | Cell Viability (CTG) | [2] |
| MV4-11 | Acute Myeloid Leukemia | Potent antiproliferative activity | Cell Viability | [10] |
In Vivo Efficacy
Preclinical in vivo studies in xenograft models have demonstrated the anti-tumor activity of several of these inhibitors.
-
Usp7-IN-9 : While specific in vivo data for Usp7-IN-9 is not as widely published, its potent in vitro activity suggests potential for in vivo efficacy.
-
FT671 : Daily oral administration of FT671 at 100 mg/kg and 200 mg/kg resulted in significant, dose-dependent tumor growth inhibition in a multiple myeloma (MM.1S) xenograft model.[11][13]
-
P22077 : Intraperitoneal administration of P22077 (15 mg/kg daily for 3 weeks) significantly inhibited tumor growth in a neuroblastoma xenograft model.[8][14]
-
GNE-6776 : Oral gavage of GNE-6776 (100 or 200 mg/kg, once or twice daily for 10 days) inhibited the growth of EOL-1 xenografts in mice.[12]
-
FX1-5303 : Demonstrated strong tumor growth inhibition in in vivo mouse xenograft models of multiple myeloma and acute myeloid leukemia.[15][16]
Signaling Pathways and Experimental Workflows
The inhibition of USP7 primarily impacts the p53-MDM2 signaling pathway. The following diagrams illustrate this pathway and a general workflow for evaluating USP7 inhibitors.
Caption: The USP7-p53-MDM2 signaling pathway and the point of intervention for USP7 inhibitors.
Caption: A general experimental workflow for the evaluation of USP7 inhibitors.
Detailed Experimental Protocols
Biochemical USP7 Inhibition Assay (Ubiquitin-Rhodamine110-Glycine Cleavage Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of USP7.
-
Reagents and Materials :
-
Recombinant full-length human USP7 protein.
-
Ubiquitin-Rhodamine110-Glycine (Ub-RhoG) fluorogenic substrate.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
-
Test compounds (e.g., Usp7-IN-9) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure :
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 50 nL of the compound solution to the wells of a 384-well plate.
-
Add 10 µL of USP7 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of Ub-RhoG substrate (final concentration ~100 nM) in assay buffer.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of a USP7 inhibitor on the viability of cancer cells.
-
Reagents and Materials :
-
Cancer cell line of interest (e.g., MM.1S, LNCaP).
-
Appropriate cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
-
-
Procedure :
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubate the cells for 72-120 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the DMSO control and determine the IC50 value.
-
Western Blot Analysis for p53 and MDM2 Levels
This experiment confirms the on-target effect of the USP7 inhibitor by measuring the protein levels of p53 and MDM2.
-
Reagents and Materials :
-
Cancer cell line (e.g., HCT116).
-
Test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure :
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and MDM2 protein levels.
-
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of a USP7 inhibitor in a living organism.
-
Materials :
-
Immunocompromised mice (e.g., NOD/SCID).
-
Cancer cell line (e.g., MM.1S).
-
Matrigel (optional).
-
Test compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure :
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Compare the tumor growth curves between the treatment and control groups to determine the in vivo efficacy.
-
Conclusion
The landscape of USP7 inhibitors is rapidly evolving, with several potent and selective compounds demonstrating significant anti-tumor activity in preclinical models. Usp7-IN-9 emerges as a highly potent inhibitor with low nanomolar biochemical and cellular efficacy, comparable to other leading compounds like FT671 and FX1-5303. Its efficacy against both hematological and solid tumor cell lines underscores its potential as a broad-spectrum anti-cancer agent. The diversity in the mechanisms of action among these inhibitors, from covalent catalytic site binders to allosteric modulators, offers a range of therapeutic strategies. Further in-depth in vivo studies and head-to-head comparisons will be crucial to fully elucidate the clinical potential of Usp7-IN-9 relative to other USP7 inhibitors. The experimental protocols provided herein offer a standardized framework for such comparative evaluations.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FX1-5303 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating On-Target Effects of USP7 Inhibitors: A Comparative Guide to Usp7-IN-12 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of Ubiquitin-Specific Protease 7 (USP7) inhibitors: pharmacological inhibition with a novel compound, Usp7-IN-12, and genetic knockdown using small interfering RNA (siRNA). Objectively assessing the concordance between these two approaches is crucial for confirming that the observed cellular phenotypes are a direct result of USP7 inhibition.
Introduction to USP7 and Its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes, including the DNA damage response, cell cycle progression, and apoptosis.[1][2][3] A key function of USP7 is the regulation of the p53 tumor suppressor pathway through its interaction with both p53 and its primary E3 ubiquitin ligase, MDM2.[1] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[4] Consequently, inhibition of USP7 is a promising therapeutic strategy for various cancers.
This compound is a novel small molecule inhibitor designed to specifically target the enzymatic activity of USP7. To ensure that its biological effects are a direct consequence of engaging USP7, it is imperative to compare its activity profile with that of a highly specific genetic method, such as siRNA-mediated knockdown of USP7.
Comparison of this compound and USP7 siRNA
The central principle of this validation strategy is to ascertain whether the phenotypic and molecular changes induced by this compound mirror those caused by the specific depletion of the USP7 protein via siRNA.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments comparing the effects of this compound and USP7 siRNA in a relevant cancer cell line (e.g., HCT116, p53 wild-type).
Table 1: Effect on Cell Viability
| Treatment Group | Concentration/Dose | % Decrease in Cell Viability (72h) |
| Vehicle Control (DMSO) | 0.1% | 0% |
| This compound | 10 µM | 65% |
| Scrambled siRNA (Control) | 50 nM | 5% |
| USP7 siRNA | 50 nM | 60% |
Table 2: Effect on Protein Expression Levels (Western Blot Quantification)
| Treatment Group | Concentration/Dose | USP7 Protein Level (Fold Change vs. Control) | MDM2 Protein Level (Fold Change vs. Control) | p53 Protein Level (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 0.1% | 1.0 | 1.0 | 1.0 |
| This compound | 10 µM | 1.0 | 0.3 | 3.5 |
| Scrambled siRNA (Control) | 50 nM | 0.95 | 1.0 | 1.1 |
| USP7 siRNA | 50 nM | 0.2 | 0.35 | 3.2 |
These data illustrate a strong correlation between the effects of this compound and USP7 siRNA, supporting the on-target activity of the inhibitor. Both treatments lead to a significant reduction in cell viability and a corresponding decrease in MDM2 levels with a subsequent increase in p53 accumulation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection for USP7 Knockdown
-
Cell Seeding: Plate HCT116 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute 50 nM of USP7-targeting siRNA or a non-targeting scrambled control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells in complete medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours before proceeding with downstream analyses such as Western blotting or cell viability assays.[5][6]
This compound Treatment
-
Cell Seeding: Plate HCT116 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration (e.g., 10 µM) in complete cell culture medium. A vehicle control with the same final concentration of DMSO (e.g., 0.1%) must be included.
-
Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubation and Analysis: Incubate the cells for the desired duration (e.g., 24-72 hours) before analysis.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][7]
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with siRNA as described above. Include appropriate vehicle and negative controls.
-
Assay: After the incubation period (e.g., 72 hours), add a tetrazolium compound (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: The USP7-MDM2-p53 signaling pathway and points of intervention.
Experimental Workflow
References
- 1. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of Usp7-IN-12 and other small molecule USP7 inhibitors
A Comparative Guide to Small Molecule Inhibitors of Ubiquitin-Specific Protease 7 (USP7)
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that has emerged as a significant therapeutic target, particularly in oncology. USP7 plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including cell cycle control, DNA damage repair, and immune response.[1][2][3] Its most well-characterized function is the stabilization of the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor p53 for proteasomal degradation.[3][4][5] Overexpression of USP7 is observed in various cancers and is often associated with poor prognosis, making it an attractive target for inhibitor development.[2]
This guide provides a head-to-head comparison of several prominent small molecule USP7 inhibitors. While the specific compound "Usp7-IN-12" was requested, a comprehensive review of scientific literature did not yield data for a molecule under this designation. Therefore, this comparison focuses on a selection of widely-studied and well-characterized inhibitors: P5091 , FT671 , and GNE-6776 , among others. These compounds represent different binding modes and chemical scaffolds, providing a broad overview of the strategies employed to target USP7.
Performance Comparison of USP7 Inhibitors
The efficacy of USP7 inhibitors is evaluated based on their biochemical potency against the isolated enzyme, their activity in cellular models, and their selectivity over other deubiquitinases. The following tables summarize key quantitative data for a selection of representative inhibitors.
Table 1: Biochemical and Cellular Potency of Selected USP7 Inhibitors
| Compound | Type | Biochemical IC₅₀ | Cellular Activity (EC₅₀ or IC₅₀) | Cell Line / Assay | Reference |
| P5091 | Covalent (Thiophene) | 4.2 µM | ~15 µM (Viability) | MM.1S | [6][7] |
| FT671 | Non-covalent (Allosteric) | 52 nM (USP7cd) | 25 nM (p53 stabilization) | MM.1S | [4][8] |
| GNE-6776 | Non-covalent (Allosteric) | 0.61 µM (USP7cd) | 2.9 µM (MDM2 stabilization) | HCT-116 | [6][9][10] |
| HBX-41108 | Non-covalent (Uncompetitive) | 0.42 µM | ~6 µM | - | [6][11] |
| FT827 | Covalent (Vinylsulfonamide) | Kᵢ/kᵢₙₐ꜀ₜ = 66 M⁻¹s⁻¹ | - | - | [4] |
| FX1-5303 | Non-covalent (Allosteric) | 0.29 nM | 5.6 nM (p53 accumulation) | MM.1S | [12] |
Table 2: Selectivity Profile of Selected USP7 Inhibitors
| Compound | Selectivity Profile | Comments | Reference |
| P5091 | Active against USP47. No significant inhibition of USP2, USP8. | Dual USP7/USP47 inhibitor. | [6] |
| FT671 | Highly selective. No inhibition of USP10, USP47, or a panel of 36 other DUBs. | Binds a dynamic allosteric pocket near the catalytic site. | [4] |
| GNE-6776 | Highly selective. No significant activity against a panel of 36 DUBs. | Binds an allosteric pocket ~12 Å away from the catalytic cysteine. | [1][2] |
| FX1-5303 | Highly selective. Only USP7 inhibited in a panel of 44 DUBs. | Potent and specific allosteric inhibitor. | [12] |
Key Signaling Pathways Involving USP7
USP7 is a central node in several critical signaling pathways. Its inhibition can have pleiotropic effects on cancer cells, primarily through the reactivation of tumor suppressor functions and the destabilization of oncoproteins.
The USP7-MDM2-p53 Axis
The most critical pathway regulated by USP7 in cancer is the MDM2-p53 axis. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2.[8] MDM2, an E3 ligase, then ubiquitinates the tumor suppressor p53, targeting it for degradation.[4] USP7 inhibition leads to the degradation of MDM2, which in turn allows p53 levels to rise, triggering cell cycle arrest and apoptosis.[4][12]
DNA Damage Response (DDR)
USP7 also plays a significant role in the DNA Damage Response (DDR) by stabilizing key proteins. For instance, USP7 deubiquitinates and stabilizes Claspin, a crucial mediator that enables the activation of the checkpoint kinase Chk1.[8] It also stabilizes other DDR factors like MDC1, which is critical for repairing DNA double-strand breaks.[2] Inhibition of USP7 can therefore sensitize cancer cells to DNA-damaging agents.
Experimental Protocols
Standardized assays are crucial for the direct comparison of inhibitor performance. Below are detailed methodologies for key experiments used in the characterization of USP7 inhibitors.
Experimental Workflow Overview
The general workflow for identifying and characterizing a novel USP7 inhibitor involves a multi-stage process, from initial biochemical screening to cellular and in vivo validation.
USP7 Biochemical Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit USP7's enzymatic activity by monitoring the cleavage of a fluorescently labeled ubiquitin substrate.
Materials:
-
Recombinant full-length human USP7 enzyme.
-
Fluorescent substrate (e.g., Ubiquitin-Lys-TMR, U-558 from Boston Biochem).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.5 mg/mL Bovine Gamma Globulin (BGG).
-
Test compounds dissolved in DMSO.
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization (FP).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
In a 384-well plate, add 5 µL of the diluted compound solution or DMSO vehicle (for control wells).
-
Add 10 µL of USP7 enzyme solution (e.g., at a final concentration of 50-100 pM) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescent ubiquitin substrate (e.g., at a final concentration of 10-20 nM).
-
Immediately measure the fluorescence polarization at time zero.
-
Continue to monitor the FP signal at regular intervals (e.g., every 2.5 minutes) for 30-60 minutes at room temperature.
-
Data Analysis: Calculate the rate of substrate cleavage from the change in mP values over time. Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is used to verify that a compound binds to its intended target (USP7) inside intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.[5][13]
Materials:
-
Cultured cells (e.g., HCT116, MM.1S).
-
Test compound and DMSO vehicle.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler with a gradient function.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge, SDS-PAGE and Western blot equipment.
-
Primary antibody against USP7.
Procedure:
-
Culture cells to ~80% confluency. Treat cells with the test compound or DMSO vehicle at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[5]
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-USP7 antibody.
-
Data Analysis: Quantify the band intensities for USP7 at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble USP7 against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Western Blot for Downstream Pathway Analysis
This protocol is used to measure the cellular levels of USP7 substrates (MDM2) and downstream effectors (p53, p21) following inhibitor treatment.
Materials:
-
Cultured cells (e.g., HCT116 p53+/+).
-
Test compound and DMSO vehicle.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibodies and ECL substrate.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound or DMSO vehicle for a specified duration (e.g., 2, 4, 8, or 24 hours).[7][14]
-
Wash cells with cold PBS and lyse them on ice using RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control. A decrease in MDM2 levels and an increase in p53 and p21 levels are expected upon effective USP7 inhibition.[14]
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to USP7 Inhibitor Performance: Patient-Derived Xenograft Models vs. Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology. Its inhibition can reactivate tumor suppressor pathways, notably the p53 pathway, and destabilize oncoproteins, offering a promising therapeutic strategy for a variety of cancers.[1][2][3][4] While the specific compound "Usp7-IN-12" lacks extensive public documentation, this guide provides a comparative analysis of the performance of well-characterized USP7 inhibitors in preclinical models. We will explore the nuances of their efficacy in traditional cancer cell lines versus more clinically relevant patient-derived xenograft (PDX) models, supported by experimental data and detailed protocols.
Unveiling the Mechanism: The USP7 Signaling Axis
USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle control, DNA damage repair, and oncogenesis.[2][5] A key interaction is with the MDM2-p53 axis. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for degradation.[1][6] By inhibiting USP7, p53 is stabilized, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][7] However, USP7 inhibitors have also demonstrated efficacy in p53-mutant cancers, suggesting the involvement of other downstream targets and pathways.[8][9]
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 6. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapt.com [rapt.com]
- 9. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
